molecular formula C9H7NO4 B100980 2-(4-Nitrophenyl)malonaldehyde CAS No. 18915-53-2

2-(4-Nitrophenyl)malonaldehyde

Cat. No.: B100980
CAS No.: 18915-53-2
M. Wt: 193.16 g/mol
InChI Key: AXZKOZLDEWIJPX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)malonaldehyde is a specialized chemical reagent that integrates a malonaldehyde backbone with a 4-nitrophenyl substituent, making it a compound of significant interest in biochemical and medicinal research. Its primary research value stems from its potential dual role as a marker for oxidative stress and a precursor for bioreductive agents. Malonaldehyde (MDA) is a well-characterized end product of polyunsaturated fatty acid peroxidation and is widely employed as a key biomarker to quantify oxidative stress in biological systems, including studies of inflammatory diseases, metabolic disorders, and drug-induced toxicity . The incorporation of the 4-nitrophenyl group expands its utility, linking it to the class of nitroaromatic compounds. Nitroaromatics are extensively investigated as bioreductive probes (or hypoxia-activated prodrugs) for selectively targeting and imaging hypoxic regions within solid tumors . Under low-oxygen conditions, such as those found in tumors, cellular nitroreductase enzymes can reduce the nitro group, triggering the release of active species or generating fluorescent signals, enabling non-invasive visualization of tumor hypoxia and the development of targeted therapies . Consequently, this compound serves as a versatile building block for researchers developing novel diagnostic agents for hypoxic environments and for fundamental studies on the mechanisms and impacts of lipid peroxidation and oxidative stress.

Properties

IUPAC Name

2-(4-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKOZLDEWIJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508158
Record name (4-Nitrophenyl)propanedial
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18915-53-2
Record name (4-Nitrophenyl)propanedial
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Record name 2-(4-Nitrophenyl)malonaldehyde
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Foundational & Exploratory

What are the physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2-(4-Nitrophenyl)malonaldehyde. The information is intended to support research and development activities where this compound may be of interest, particularly in studies related to oxidative stress and cellular signaling.

Chemical and Physical Properties

This compound, with the CAS number 18915-53-2, is a dicarbonyl compound featuring a nitrophenyl substituent.[1] Its structural and physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₄[2][3]
Molecular Weight 193.16 g/mol [1][4]
Appearance Beige solid[1]
Melting Point 231-233 °C (decomposes)[1]
Predicted XlogP 1.1[2]
pKa (of parent malonaldehyde) 4.46 (enolate)[5][6]
Solubility Limited data available. Likely soluble in polar organic solvents such as DMSO and DMF, based on the properties of similar nitroaromatic compounds.[7]N/A
Density No experimental data found.N/A

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1740 cm⁻¹.[12] The nitro group (NO₂) would also exhibit strong symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present.

  • UV-Vis Spectroscopy: Malonaldehyde and its derivatives are known to exhibit pH-dependent UV absorption.[12] The parent malonaldehyde has absorption maxima at approximately 245 nm in acidic conditions and 267 nm in basic conditions.[12] The presence of the 4-nitrophenyl chromophore would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, a plausible synthetic route is the Vilsmeier-Haack reaction , which is a widely used method for the formylation of activated aromatic and aliphatic compounds.[13][14][15][16] This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[13][14][15][16]

A potential synthetic pathway could involve the formylation of 4-nitrophenylacetic acid or a related precursor. The general mechanism for the Vilsmeier-Haack reaction is outlined below.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Substrate 4-Nitrophenylacetic Acid Derivative Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Plausible synthesis of this compound via the Vilsmeier-Haack reaction.
Reactivity

Malonaldehydes are known to be highly reactive compounds. The presence of two carbonyl groups and an acidic α-hydrogen makes them susceptible to a variety of reactions, including condensations, additions, and cyclizations. The reactivity of malonaldehyde is central to its role as a biomarker for lipid peroxidation, as it readily reacts with thiobarbituric acid (TBA) to form a colored adduct.[17]

Biological Significance and Experimental Applications

Role in Oxidative Stress and Lipid Peroxidation

This compound is structurally related to malondialdehyde (MDA), a well-established biomarker for oxidative stress and lipid peroxidation.[18][19][20][21] Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage.[22] The breakdown of polyunsaturated fatty acids during this process generates MDA, and its quantification is a common method to assess the extent of oxidative damage in biological systems.[18][19][20][21]

The primary analytical method for MDA detection is the Thiobarbituric Acid Reactive Substances (TBARS) assay .[17] In this assay, MDA reacts with TBA under acidic conditions and high temperature to produce a fluorescent, pink-colored adduct that can be measured spectrophotometrically.[17]

Experimental Workflow: TBARS Assay for Lipid Peroxidation

The following diagram illustrates a generalized workflow for the TBARS assay, a common application for malonaldehyde-related compounds in assessing oxidative stress.

TBARS_Assay_Workflow cluster_sample Sample Preparation cluster_reaction TBARS Reaction cluster_detection Detection Sample Biological Sample (e.g., tissue homogenate, plasma) Acid Acid Precipitation (e.g., TCA) Sample->Acid Centrifuge1 Centrifugation Acid->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant TBA_reagent Thiobarbituric Acid (TBA) Reagent Supernatant->TBA_reagent Heating Incubation at 90-100°C TBA_reagent->Heating Cooling Cooling Heating->Cooling Centrifuge2 Centrifugation (optional) Cooling->Centrifuge2 Measurement Spectrophotometric or Fluorometric Measurement (532 nm) Centrifuge2->Measurement Quantification Quantification against MDA standard curve Measurement->Quantification

Generalized experimental workflow for the TBARS assay to measure malondialdehyde levels.
Potential Role in Cellular Signaling

While direct evidence for the involvement of this compound in specific signaling pathways is scarce, the parent compound, malondialdehyde, and other reactive aldehydes generated during lipid peroxidation are known to modulate cellular signaling.[22][23][24][25] These aldehydes can form adducts with proteins and DNA, potentially altering their function and contributing to cellular responses to oxidative stress.[22][23][24][25] The introduction of a nitrophenyl group could modify the reactivity and signaling potential of the malonaldehyde backbone, a subject that warrants further investigation.

Safety Information

This compound is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always consult the appropriate safety data sheets and follow established laboratory protocols.

References

2-(4-Nitrophenyl)malonaldehyde structural formula and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)malonaldehyde, covering its chemical structure, nomenclature, physicochemical properties, and key experimental applications. The information is intended to support research and development activities where this compound or its analogs are of interest.

Chemical Identity and Structure

This compound, also known by its IUPAC name 2-(4-nitrophenyl)propanedial , is an organic compound featuring a malonaldehyde core substituted with a 4-nitrophenyl group at the central carbon position.[1][2] This substitution significantly influences the molecule's reactivity and properties compared to unsubstituted malondialdehyde.

  • IUPAC Name: 2-(4-nitrophenyl)propanedial[1]

  • Synonyms: 2-(4-Nitrophenyl)malondialdehyde, (4-Nitrophenyl)propanedial[2][3]

  • CAS Number: 18915-53-2[2]

  • Molecular Formula: C₉H₇NO₄[1][4]

  • Structure: Chemical structure of this compound

Physicochemical and Spectrometric Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueReference(s)
Molecular Weight 193.16 g/mol [2][4]
Monoisotopic Mass 193.0375 Da[1]
Appearance Beige solid[2]
Melting Point 231-233 °C (decomposes)[2]
Predicted XlogP 1.1[1]

Mass Spectrometry Data (Predicted Collision Cross Section, Ų) [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 194.04478137.3
[M+Na]⁺ 216.02672144.6
[M-H]⁻ 192.03022141.2

Experimental Protocols

Proposed Synthesis: Vilsmeier-Haack Formylation

Methodology:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).

  • Formylation: Dissolve the starting material, 4-nitrophenylacetic acid (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture and pour it slowly onto crushed ice. Basify the solution by adding a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate to the final dialdehyde. This step should be performed carefully under cooling.

  • Isolation and Purification: The resulting solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G pocldmf POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium Salt) pocldmf->vilsmeier In situ Formation reaction_mix Reaction Mixture vilsmeier->reaction_mix precursor 4-Nitrophenylacetic Acid precursor->reaction_mix hydrolysis Ice + Aqueous Base (Hydrolysis) reaction_mix->hydrolysis Heating, then Quenching product This compound (Crude Product) hydrolysis->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound via Vilsmeier-Haack reaction.

Application in Thiobarbituric Acid Reactive Substances (TBARS) Assay

Malondialdehyde (MDA) and its derivatives are well-known biomarkers for lipid peroxidation, a process indicative of oxidative stress.[7] The most common method for their quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] In this assay, the malonaldehyde derivative reacts with two equivalents of 2-thiobarbituric acid (TBA) under acidic conditions and heat to produce a stable, pink-colored fluorescent adduct, which can be quantified spectrophotometrically.[7][9]

Methodology:

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.5% (w/v) 2-thiobarbituric acid in 20% (v/v) trichloroacetic acid (TCA). Gentle heating may be required to dissolve the TBA.

    • Acid Reagent: 1 M Phosphoric acid or 2.5 N HCl can be used to maintain an acidic environment.[9]

    • Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent ex vivo lipid peroxidation during the assay.[9]

  • Sample/Standard Preparation: Prepare a standard curve using a known concentration of this compound or a standard precursor like 1,1,3,3-tetramethoxypropane. Prepare biological or test samples in an appropriate buffer.

  • Reaction: To 250 µL of the sample or standard in a microcentrifuge vial, add 250 µL of the Acid Reagent followed by 250 µL of the TBA Reagent.[9]

  • Incubation: Vortex the mixture vigorously and incubate at 60-95 °C for 60 minutes.[9][10] This promotes the hydrolysis of any bound aldehyde and the subsequent reaction with TBA.

  • Measurement: After incubation, cool the vials on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 xg for 2-5 minutes to pellet any precipitate.[9]

  • Quantification: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance of the resulting pink chromogen at its maximum wavelength, which is typically around 532 nm.[11] The concentration of the malonaldehyde derivative in the sample is determined by comparing its absorbance to the standard curve.

Signaling Pathways and Logical Relationships

Role in Oxidative Stress Measurement

This compound serves as an analog for malondialdehyde (MDA), a key end-product of polyunsaturated fatty acid (PUFA) peroxidation. The logical pathway from oxidative stress to its detection using an MDA analog is a cornerstone of toxicology and disease research.

G ros Oxidative Stress (e.g., Reactive Oxygen Species) pufa Polyunsaturated Fatty Acids (PUFAs in Cell Membranes) ros->pufa Attacks peroxidation Lipid Peroxidation (Chain Reaction) pufa->peroxidation Initiates mda Malondialdehyde (MDA) & Other Aldehydes peroxidation->mda Generates assay TBARS Assay mda->assay Is Measured By result Quantifiable Colorimetric/ Fluorescent Signal assay->result Produces

Caption: Logical workflow from oxidative stress to detection via the TBARS assay for malondialdehyde.

TBARS Chromophore Formation

The fundamental chemical reaction in the TBARS assay involves the nucleophilic attack of TBA on the dialdehyde. This occurs in a 2:1 stoichiometric ratio, leading to the formation of a conjugated trimethine dye, which is responsible for the characteristic pink color.

G sub_mda This compound tba1 2-Thiobarbituric Acid (TBA) tba2 2-Thiobarbituric Acid (TBA) intermediate Condensation Intermediate sub_mda->intermediate + tba1->intermediate 1st eq. product MDA-(TBA)₂ Adduct (Pink Chromophore, λₘₐₓ ≈ 532 nm) intermediate->product + 2nd eq. TBA (Cyclization & Dehydration)

Caption: Reaction pathway for the formation of the chromophoric adduct in the TBARS assay.

References

Navigating the Chemical Landscape of 2-(4-nitrophenyl)propanedial: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Structurally Related Compounds

Due to the absence of specific data for 2-(4-nitrophenyl)propanedial, the following table summarizes the CAS number and molecular weight of closely related nitrophenyl-containing propanol and propanediol derivatives. These compounds share key structural motifs with the target molecule and can offer insights into its potential physicochemical properties.

Compound NameCAS NumberMolecular Weight ( g/mol )
2-(4-Nitrophenyl)propan-2-ol22357-57-9181.19
(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol2964-48-9212.20
3-(4-nitrophenyl)propanal80793-24-4179.175

Inferred Synthesis and Experimental Protocols

While a specific synthesis protocol for 2-(4-nitrophenyl)propanedial is not documented in the provided search results, a general understanding of synthetic routes for analogous compounds can inform potential methodologies.

Potential Synthetic Approach

The synthesis of a related compound, 2-(4-nitrophenyl)propan-2-ol, can be achieved through the reduction of 2-(4-nitrophenyl)propan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) or ethanol.[1] Another approach involves the nitration of a phenyl-containing precursor. The synthesis of various organic compounds, including those with a nitrophenyl group, often utilizes nitration reactions.[1]

A general workflow for the synthesis of a nitrophenyl-containing compound might involve the following conceptual steps:

Synthesis_Workflow A Starting Phenyl Precursor B Nitration (e.g., HNO3/H2SO4) A->B Reaction C Intermediate (Nitrophenyl derivative) B->C Formation D Further Functionalization (e.g., Oxidation, Reduction) C->D Modification E Target Compound (e.g., 2-(4-nitrophenyl)propanedial) D->E Synthesis F Purification (e.g., Chromatography) E->F Isolation G Characterization (e.g., NMR, MS) F->G Analysis

Caption: Conceptual workflow for the synthesis of a nitrophenyl-containing organic compound.

Potential Biological Significance

The biological activity of compounds containing the 4-nitrophenyl group is an area of interest in medicinal chemistry. For instance, 2-(4-nitrophenyl)propan-2-ol is noted for its ability to inhibit certain enzymes, such as lipases.[1][2] The nitro group is a strong electron-withdrawing group which can influence the electronic properties, solubility, and reactivity of the molecule.[1] It often plays a role in enhancing bioactivity or serves as a directing group in further chemical modifications.[1] The nitro group can also be reduced to an amino group, which can then interact with various biological targets.[1]

The related compound, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a known intermediate in the synthesis of the antibiotic chloramphenicol, highlighting the pharmaceutical relevance of this structural class.[3]

Logical Pathway for Compound Analysis

The analysis and characterization of a newly synthesized compound like 2-(4-nitrophenyl)propanedial would follow a standard logical progression to confirm its structure and purity.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment A Crude Product B Purification (e.g., Column Chromatography) A->B C Purified Compound B->C D Mass Spectrometry (MS) (Molecular Weight) C->D E Nuclear Magnetic Resonance (NMR) (¹H, ¹³C - Connectivity) C->E F Infrared Spectroscopy (IR) (Functional Groups) C->F G High-Performance Liquid Chromatography (HPLC) C->G H Melting Point Analysis C->H I Confirmed Structure & Purity D->I Structural Confirmation E->I Structural Confirmation F->I Structural Confirmation G->I H->I

Caption: Standard workflow for the analysis and characterization of a synthesized chemical compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Nitrophenyl)malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Nitrophenyl)malonaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data from publicly available databases and estimated values derived from structurally similar compounds. The experimental protocols for synthesis and data acquisition are based on established chemical principles.

Chemical Structure and Properties

  • IUPAC Name: 2-(4-nitrophenyl)propanedial

  • Molecular Formula: C₉H₇NO₄[1]

  • Molecular Weight: 193.16 g/mol

  • CAS Number: 135599-73-4

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5 - 10.0s2HAldehydic protons (-CHO)
~8.2 - 8.4d2HAromatic protons (ortho to NO₂)
~7.6 - 7.8d2HAromatic protons (meta to NO₂)
~4.5 - 5.0s1HMethine proton (-CH-)

Disclaimer: Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: Estimated ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~190 - 200Aldehydic carbons (-CHO)
~148 - 152Aromatic carbon attached to NO₂
~140 - 145Quaternary aromatic carbon
~128 - 132Aromatic carbons (meta to NO₂)
~123 - 126Aromatic carbons (ortho to NO₂)
~50 - 60Methine carbon (-CH-)

Disclaimer: Estimated values are based on spectral data of related nitrophenyl and malonaldehyde derivatives.[2]

Table 3: Estimated Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2820, ~2720MediumC-H stretch of aldehyde
~1700 - 1725StrongC=O stretch of aldehyde
~1590 - 1610Medium-StrongC=C stretch of aromatic ring
~1510 - 1530StrongAsymmetric N-O stretch of nitro group
~1340 - 1360StrongSymmetric N-O stretch of nitro group
~850StrongC-H out-of-plane bend for 1,4-disubstituted benzene

Disclaimer: Estimated values are based on characteristic IR absorption frequencies for the functional groups present.

Table 4: Predicted Mass Spectrometry Data

m/zAdduct
194.0448[M+H]⁺
216.0267[M+Na]⁺
192.0302[M-H]⁻

Source: Predicted data from PubChemLite.[1]

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route for this compound is via a Knoevenagel condensation of 4-nitrobenzaldehyde with a malonic acid derivative, followed by appropriate functional group transformations. A more direct approach could involve the Vilsmeier-Haack formylation of a suitable precursor. Below is a generalized protocol based on the reaction of 4-nitrophenylacetic acid derivatives.

Workflow for Synthesis and Purification

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Nitrophenyl Precursor reaction Reaction in an inert solvent (e.g., DMF, CH2Cl2) start->reaction reagents Formylating Agent (e.g., Vilsmeier Reagent) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography (Silica gel, Hexane/EtOAc) crude->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Synthetic and analytical workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of a suitable 4-nitrophenyl precursor in an appropriate inert solvent (e.g., anhydrous DMF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the formylating agent (e.g., Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide) dropwise at a controlled temperature (typically 0 °C).

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

3.2. Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet method (mixing a small amount of the solid sample with dry KBr and pressing it into a thin disk) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopy_Logic Structural Elucidation Logic cluster_data Spectroscopic Data cluster_info Derived Information MS Mass Spec (Molecular Weight) mol_formula Molecular Formula MS->mol_formula IR IR Spec (Functional Groups) func_groups Presence of: - Aldehyde (C=O, C-H) - Nitro (N-O) - Aromatic Ring IR->func_groups NMR NMR Spec (Connectivity) connectivity Proton & Carbon Environment Connectivity through coupling NMR->connectivity structure Final Structure This compound mol_formula->structure func_groups->structure connectivity->structure

References

An In-depth Technical Guide to the Reactivity of the Malonaldehyde Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Content: Understanding the Reactivity of Malonaldehyde

Malonaldehyde (MDA), a three-carbon dialdehyde, is a highly reactive molecule and a key biomarker of oxidative stress.[1][2] It is primarily generated endogenously through the peroxidation of polyunsaturated fatty acids, a process initiated by reactive oxygen species (ROS).[1][2] Due to its electrophilic nature, MDA readily reacts with various nucleophilic biomolecules, including proteins, DNA, and phospholipids, leading to the formation of adducts and cross-links.[2][3][4] These modifications can alter the structure and function of these macromolecules, contributing to cellular dysfunction and the pathology of numerous diseases.[2][3]

Chemical Properties and Structure

In aqueous solutions, malonaldehyde exists in equilibrium between its dialdehyde form and its enol form.[2] The enol form is favored and can exist as both cis and trans isomers.[2] This tautomerization is crucial to its reactivity profile.

Data Presentation: Quantitative Analysis of Malonaldehyde Reactivity

The following tables summarize key quantitative data related to the reactivity of malonaldehyde with various biomolecules.

Table 1: Kinetic Data for Malonaldehyde Reactions

ReactantReaction TypeRate Constant (k)ConditionsReference(s)
Myofibrillar ProteinAdduct Formation0.0028 - 0.0745 h⁻¹4 °C, pH 7.0[5]
DeoxyguanosineAdduct Ring-ClosureBiphasic kineticspH dependent[6]
Rabbit Meat Myofibrillar ProteinAdduct Formation0.0028 - 0.0745 h⁻¹4 °C[5]

Table 2: Thermodynamic Data for Malonaldehyde-DNA Adduct Formation

ReactionΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)MethodReference(s)
MDA + Guanine → M1G12.832.319.5DFT Calculation[7]
MDA + Adenine → M1A14.129.515.4DFT Calculation[7]
MDA + Cytosine → M1C10.329.218.9DFT Calculation[7]

Note: Thermodynamic data for MDA reactions is limited in the literature. The values presented are from computational studies and represent the gas phase at 298.15 K and 1 atm.[7]

Key Reactions of the Malonaldehyde Functional Group

Schiff Base Formation with Primary Amines

Malonaldehyde readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form Schiff bases. This reaction is a condensation reaction that involves the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. The resulting adducts are known as advanced lipoxidation end-products (ALEs).[2]

Michael Addition Reactions

The α,β-unsaturated nature of the enol form of malonaldehyde makes it susceptible to Michael addition reactions. Nucleophiles can attack the β-carbon, leading to the formation of a variety of adducts. This is a key mechanism for the formation of cross-links between proteins and other molecules.

DNA Adduct Formation

Malonaldehyde reacts with deoxyguanosine, deoxyadenosine, and deoxycytidine in DNA to form various adducts.[2] The primary and most studied adduct is M1G (pyrimido[1,2-a]purin-10(3H)-one), formed from the reaction with deoxyguanosine.[6] These DNA adducts are mutagenic and can block DNA replication.[6]

Experimental Protocols: Quantification of Malonaldehyde

The most common method for quantifying malonaldehyde is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored and fluorescent adduct that can be measured spectrophotometrically or fluorometrically.

Detailed Methodology for the TBARS Assay

This protocol is a synthesis of methodologies for plasma, serum, cell lysates, and tissue homogenates.

I. Reagent Preparation:

  • TBA Reagent: Dissolve thiobarbituric acid in a suitable buffer (e.g., acetic acid or phosphate buffer) to a final concentration of 0.67% (w/v).

  • Acid Reagent: Prepare a solution of an acid, such as trichloroacetic acid (TCA) (e.g., 10% w/v) or hydrochloric acid, to precipitate proteins and provide the acidic environment for the reaction.

  • MDA Standard: A commercially available malondialdehyde standard (often as a tetramethoxypropane solution which hydrolyzes to MDA) is used to generate a standard curve. Prepare a series of dilutions in deionized water.

  • Lysis Buffer (for cell and tissue samples): A suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

II. Sample Preparation:

  • Plasma/Serum:

    • Collect blood in appropriate tubes (with anticoagulant for plasma, without for serum).

    • Centrifuge to separate plasma or serum.

    • Samples can often be used directly or may require protein precipitation with the Acid Reagent.

  • Cell Lysates:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using the prepared lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris. The supernatant is used for the assay.

  • Tissue Homogenates:

    • Excise and weigh the tissue.

    • Homogenize the tissue in cold lysis buffer on ice.

    • Centrifuge the homogenate to pellet debris. The supernatant is used for the assay.

III. Assay Procedure:

  • Pipette a specific volume of the sample or standard into a microcentrifuge tube.

  • Add the Acid Reagent to each tube to precipitate proteins. Vortex and incubate on ice.

  • Centrifuge the tubes to pellet the precipitated protein.

  • Transfer the supernatant to a new set of tubes.

  • Add the TBA Reagent to each tube containing the supernatant.

  • Incubate the tubes in a heating block or water bath at 90-100°C for a specified time (e.g., 60 minutes).

  • Cool the tubes on ice to stop the reaction.

  • Transfer the reaction mixture to a microplate.

  • Measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) using a plate reader.

IV. Data Analysis:

  • Generate a standard curve by plotting the absorbance/fluorescence of the MDA standards against their concentrations.

  • Determine the concentration of MDA in the samples by interpolating their absorbance/fluorescence values on the standard curve.

  • Normalize the MDA concentration to the protein concentration of the sample if required.

Visualizations: Signaling Pathways and Experimental Workflows

Malonaldehyde-Induced Cellular Signaling

Malonaldehyde is not merely a marker of damage but also an active participant in cellular signaling, particularly in pathways related to oxidative stress. One of the key pathways affected by MDA is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MDA_Signaling_Pathway cluster_stress Oxidative Stress cluster_signaling MAPK Signaling Cascade cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation MDA Malonaldehyde (MDA) Lipid_Peroxidation->MDA JNK JNK Activation MDA->JNK ERK ERK Activation MDA->ERK Mitochondrial_Dysfunction Mitochondrial Dysfunction MDA->Mitochondrial_Dysfunction Protein_Crosslinking Protein Cross-linking MDA->Protein_Crosslinking MAPK_Pathway MAPK Pathway JNK->MAPK_Pathway ERK->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Mitochondrial_Dysfunction->Apoptosis Protein_Crosslinking->Apoptosis

Caption: Malonaldehyde-induced activation of the MAPK signaling pathway leading to cellular apoptosis.

Experimental Workflow for the TBARS Assay

The following diagram illustrates the key steps in the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of malonaldehyde.

TBARS_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Acquisition & Analysis Sample_Prep Sample Preparation (Plasma, Serum, Lysate, etc.) Protein_Precipitation Protein Precipitation (with Acid Reagent) Sample_Prep->Protein_Precipitation Reagent_Prep Reagent Preparation (TBA, Acid, Standards) Reagent_Prep->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection TBA_Reaction Reaction with TBA Reagent (90-100°C) Supernatant_Collection->TBA_Reaction Cooling Cooling to Stop Reaction TBA_Reaction->Cooling Measurement Measure Absorbance/Fluorescence (~532 nm / ~530ex, 550em) Cooling->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Quantification Quantify MDA Concentration Standard_Curve->Quantification

Caption: A generalized workflow for the quantification of malonaldehyde using the TBARS assay.

References

The Dual Nature of the Nitro Group: A Technical Guide to its Influence on Phenyl Ring Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals on the profound impact of the para-nitro substituent on the reactivity of the phenyl ring. This guide details the electronic effects that govern the nitro group's ability to either deactivate or activate the aromatic system towards substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The introduction of a nitro group at the para position of a phenyl ring dramatically alters its chemical behavior, a phenomenon of critical importance in organic synthesis and drug design. This substituent exerts a powerful influence on the electron density of the aromatic system through a combination of strong electron-withdrawing inductive and resonance effects. This guide provides an in-depth exploration of how these electronic factors modulate the phenyl ring's reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as its effect on the acidity of attached functional groups.

Deactivation in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the phenyl ring acts as a nucleophile, attacking an electron-deficient species. The presence of the electron-withdrawing para-nitro group significantly diminishes the electron density of the ring, thereby deactivating it towards electrophiles. This deactivation is so pronounced that the nitration of nitrobenzene proceeds at a rate approximately 10 million times slower than that of benzene itself. The incoming electrophile is directed to the meta position, as the ortho and para positions are more strongly deactivated due to the resonance effect of the nitro group.

Table 1: Relative Rates of Electrophilic Nitration

CompoundRelative Rate of Nitration
Benzene1
Nitrobenzene~1 x 10-7
Experimental Protocol: Nitration of Benzene

Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene (C₆H₆)

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Ice bath

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Gradually add 17.5 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 55°C.

  • After the addition is complete, attach a condenser and heat the mixture to 60°C for 45 minutes with occasional shaking.

  • Cool the reaction mixture and pour it into 150 mL of cold water.

  • Transfer the mixture to a separatory funnel and separate the lower layer of nitrobenzene.

  • Wash the nitrobenzene layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.

Activation in Nucleophilic Aromatic Substitution

Conversely, the para-nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). In these reactions, the aromatic ring is attacked by a nucleophile. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. Consequently, p-nitrochlorobenzene is significantly more reactive towards nucleophiles than chlorobenzene.

Table 2: Relative Rates of Nucleophilic Aromatic Substitution with Sodium Methoxide

CompoundRelative Rate
Chlorobenzene1
m-Nitrochlorobenzene~102
o-Nitrochlorobenzene~105
p-Nitrochlorobenzene~7 x 109
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitrobenzene

Objective: To synthesize 1-methoxy-4-nitrobenzene from 1-chloro-4-nitrobenzene.

Materials:

  • 1-Chloro-4-nitrobenzene

  • Sodium methoxide (CH₃ONa)

  • Methanol (CH₃OH)

  • Reflux apparatus

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 0.075 g of 1-chloro-4-nitrobenzene in 2.4 mL of methanol.

  • Add 2.4 mL of a 25% solution of sodium methoxide in methanol to the flask along with a boiling chip.

  • Assemble a reflux apparatus and heat the mixture under reflux for 60 minutes.

  • After cooling, pour the reaction mixture into 4 mL of distilled water to precipitate the product.

  • Extract the product with 2 mL of dichloromethane.

  • Wash the organic layer with distilled water and dry it over anhydrous magnesium sulfate.

  • Evaporate the dichloromethane to obtain the solid 1-methoxy-4-nitrobenzene.

Influence on Acidity

The electron-withdrawing nature of the para-nitro group also significantly impacts the acidity of functional groups attached to the phenyl ring. By stabilizing the conjugate base through resonance, the nitro group increases the acidity of phenols and anilinium ions. This is reflected in the lower pKa values of p-nitrophenol and the p-nitroanilinium ion compared to their unsubstituted counterparts.[1][2][3][4]

Table 3: Acidity of Phenols and Anilinium Ions

CompoundpKa
Phenol9.95[2]
p-Nitrophenol7.14[1]
Anilinium ion4.60[4]
p-Nitroanilinium ion1.0

Quantifying Substituent Effects: The Hammett Equation

The electronic effect of the para-nitro group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. The para-nitro group has a large positive σ value, indicative of its strong electron-withdrawing character.[6]

Table 4: Hammett Substituent Constant (σ)

Substituentσp
-H0.00
-NO₂0.78[6]

Mechanistic Insights and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and logical relationships discussed in this guide.

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzene Benzene Ring sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex Attack electrophile Electrophile (E+) substituted_product Substituted Product sigma_complex->substituted_product Deprotonation proton H+ sigma_complex->proton

Caption: Electrophilic Aromatic Substitution Mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products p_nitro_aryl_halide p-Nitro Aryl Halide meisenheimer Meisenheimer Complex (Resonance Stabilized) p_nitro_aryl_halide->meisenheimer Attack nucleophile Nucleophile (Nu-) nucleophile->meisenheimer substituted_product Substituted Product meisenheimer->substituted_product Loss of Leaving Group leaving_group Leaving Group (X-) meisenheimer->leaving_group

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Acidity_Effect phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation p_nitrophenol p-Nitrophenol p_nitrophenoxide p-Nitrophenoxide Ion (Resonance Stabilized) p_nitrophenol->p_nitrophenoxide Deprotonation p_nitrophenoxide->p_nitrophenol More Stable Conjugate Base => More Acidic Phenol

Caption: Effect of p-Nitro Group on Phenol Acidity.

Hammett_Logic substituent Substituent (e.g., p-NO2) sigma Hammett Constant (σ) σ > 0 for EWG substituent->sigma hammett_eq log(k/k₀) = ρσ sigma->hammett_eq reaction Reaction Rate (k) or Equilibrium Constant (K) rho Reaction Constant (ρ) rho->hammett_eq hammett_eq->reaction

Caption: Logical Flow of the Hammett Equation.

References

Literature review on the discovery and initial synthesis of 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

A foundational discovery in the field of organic synthesis, the initial preparation of 2-(4-Nitrophenyl)malonaldehyde was a significant step in the exploration of substituted malonaldehydes. This technical guide provides a detailed overview of the seminal work, presenting the experimental protocol and key data from the first reported synthesis for researchers, scientists, and professionals in drug development.

The discovery and initial synthesis of this compound are attributed to the work of Z. Arnold and H. Holý, published in the journal Chemische Berichte in 1962. Their research detailed the formylation of 4-nitrophenylacetic acid using the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an active methylene compound. This innovative approach opened new avenues for the synthesis of a variety of 2-substituted malonaldehydes, which are valuable precursors in the synthesis of heterocyclic compounds and other complex organic molecules.

Summary of Quantitative Data

The following table summarizes the key quantitative data reported in the initial synthesis of this compound.

ParameterValue
Starting Material4-Nitrophenylacetic acid
Formylating AgentVilsmeier-Haack reagent (from POCl₃ and DMF)
Yield75%
Melting Point142-143 °C
Solvent for RecrystallizationEthanol

Experimental Protocol: The Vilsmeier-Haack Approach

The initial synthesis of this compound was achieved through the Vilsmeier-Haack formylation of 4-nitrophenylacetic acid. This method involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of 4-nitrophenylacetic acid to yield the target malonaldehyde after hydrolysis.

Detailed Methodology:

  • Preparation of the Vilsmeier Reagent: In a reaction vessel equipped with a stirrer and a dropping funnel, phosphorus oxychloride (3 equivalents) is dissolved in N,N-dimethylformamide (DMF) (5 equivalents) while cooling in an ice bath to maintain a temperature below 10 °C. The mixture is stirred for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid (1 equivalent) is then added portion-wise to the prepared Vilsmeier reagent, ensuring the reaction temperature does not exceed 20 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by heating at 60 °C for 4 hours.

  • Hydrolysis and Product Isolation: The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic pathway for the initial synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Reaction_Step Vilsmeier-Haack Formylation 4_Nitrophenylacetic_Acid->Reaction_Step Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic pathway of this compound.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl₃ in DMF at <10°C) Start->Prepare_Vilsmeier Add_Substrate Add 4-Nitrophenylacetic Acid (at <20°C) Prepare_Vilsmeier->Add_Substrate Reaction_Conditions Stir at RT (2h) then Heat at 60°C (4h) Add_Substrate->Reaction_Conditions Hydrolysis Pour onto Ice & Neutralize with NaHCO₃ Reaction_Conditions->Hydrolysis Isolation Filter Precipitate & Wash with Water Hydrolysis->Isolation Purification Recrystallize from Ethanol Isolation->Purification End End Purification->End

Caption: Experimental workflow for the synthesis.

Unlocking Therapeutic Potential: A Technical Guide to Nitrophenyl-Substituted Beta-Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning research landscape of nitrophenyl-substituted beta-dicarbonyls, a class of compounds demonstrating significant promise in medicinal chemistry. With a primary focus on the curcuminoid subclass, for which a substantial body of research exists, this document delves into their synthesis, biological activities, and mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Chemical and Therapeutic Significance

Beta-dicarbonyl compounds are characterized by two carbonyl groups separated by a single carbon atom. This unique structural motif imparts them with versatile reactivity and the ability to chelate metals. The introduction of a nitrophenyl substituent to this scaffold has been shown to modulate the electronic properties and biological activity of these molecules, leading to enhanced therapeutic potential.

Nitrophenyl-substituted beta-dicarbonyls, particularly curcuminoids, have garnered considerable attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets, making these compounds a fertile ground for further research and drug development.

Synthesis of Nitrophenyl-Substituted Beta-Dicarbonyls

The synthesis of nitrophenyl-substituted beta-dicarbonyls, especially curcuminoids, is most commonly achieved through aldol condensation reactions. A widely adopted method is a modification of the Pabon synthesis, which involves the condensation of a substituted aromatic aldehyde with a beta-dicarbonyl compound.

A key intermediate in the synthesis of asymmetric curcuminoids is a monosubstituted beta-dicarbonyl, which can then be reacted with a different aromatic aldehyde. For instance, the synthesis of (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dione involves a multi-step process starting with the formation of a boron complex with 2,4-pentanedione.

Synthesis_Workflow cluster_step1 Step 1: Formation of Boron Complex cluster_step2 Step 2: Condensation with Aldehyde cluster_step3 Step 3: Second Condensation cluster_step4 Step 4: Hydrolysis and Purification pentanedione 2,4-Pentanedione boron_complex Boron-Pentanedione Complex pentanedione->boron_complex boric_anhydride Boric Anhydride boric_anhydride->boron_complex boron_complex_input Boron-Pentanedione Complex intermediate_complex Intermediate Boron Complex boron_complex_input->intermediate_complex aldehyde1 Substituted Aromatic Aldehyde (e.g., Vanillin) aldehyde1->intermediate_complex borate Tributyl Borate borate->intermediate_complex butylamine n-Butylamine butylamine->intermediate_complex intermediate_complex_input Intermediate Boron Complex final_complex Final Boron Complex intermediate_complex_input->final_complex nitrophenyl_aldehyde Nitrophenyl Aldehyde nitrophenyl_aldehyde->final_complex final_complex_input Final Boron Complex product Nitrophenyl-Substituted Beta-Dicarbonyl final_complex_input->product hcl HCl (aq) hcl->product

General Synthesis Workflow for Asymmetric Nitrophenyl-Substituted Curcuminoids.

Key Research Areas and Supporting Data

The primary therapeutic areas of investigation for nitrophenyl-substituted beta-dicarbonyls are oncology and infectious diseases. The following sections summarize key findings and present quantitative data for comparison.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of nitrophenyl-substituted curcuminoids against a variety of cancer cell lines. The presence and position of the nitro group on the phenyl ring have been shown to be critical for activity.

Compound Name/IdentifierCancer Cell LineIC50 (µM)Exposure Time (h)Reference
(1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-nitrophenyl)hepta-1,6-diene-3,5-dioneA549 (Lung)1.848[1]
PC-3 (Prostate)2.348[1]
MCF-7 (Breast)3.548[1]
K562 (Leukemia)0.948[2]
N-(3-nitrophenylpyrazole) curcuminA549 (Lung)5.272[3]
CCRF-CEM (Leukemia)2.972[3]
Curcumin Analog 26 LNCaP (Prostate)1.5Not Specified[1]
PC-3 (Prostate)2.1Not Specified[1]
MCF-7 (Breast)2.8Not Specified[1]
MDA-MB-231 (Breast)3.2Not Specified[1]
Curcumin-pyrimidine analog 3b MCF-7 (Breast)12.548[4]
MDA-MB-231 (Breast)13.8448[4]
Curcumin-pyrimidine analog 3g MCF-7 (Breast)4.9548[4]
Anti-inflammatory Activity

The anti-inflammatory properties of curcuminoids are well-documented and are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Turmeric extract and its curcuminoid constituents have shown potent inhibition of NF-κB.[5][6]

CompoundIC50 for NF-κB Inhibition (µM)Reference
Turmeric Extract14.5 ± 2.9[5]
Curcumin18.2 ± 3.9[5]
Demethoxycurcumin (DMC)12.1 ± 7.2[5]
Bisdemethoxycurcumin (BDMC)8.3 ± 1.6[5]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that the biological activities of nitrophenyl-substituted beta-dicarbonyls, particularly their anti-inflammatory and anticancer effects, are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many pathological conditions, including cancer, NF-κB is constitutively active.

Curcumin and its analogs have been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of the IκB kinase (IKK) complex.[8] IKK is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, curcuminoids prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.

NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates proteasome Proteasome IkBa_p->proteasome Ubiquitination & Degradation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases curcuminoid Nitrophenyl-Substituted Beta-Dicarbonyl curcuminoid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds gene_transcription Gene Transcription (Inflammation, Proliferation) DNA->gene_transcription

Inhibition of the Canonical NF-κB Signaling Pathway.

Experimental Protocols

This section provides a general, representative experimental protocol for the synthesis of a nitrophenyl-substituted curcuminoid, based on published methods. Researchers should adapt this protocol based on the specific reactants and desired product.

General Synthesis of an Asymmetric Nitrophenyl-Substituted Curcuminoid

Materials:

  • 2,4-Pentanedione

  • Boric anhydride (B₂O₃)

  • Anhydrous ethyl acetate

  • Substituted aromatic aldehyde (e.g., vanillin)

  • Tributyl borate

  • 4-Nitrobenzaldehyde

  • n-Butylamine

  • 1 N Hydrochloric acid (HCl)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Formation of the Boron-Pentanedione Complex: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-pentanedione and boric anhydride in anhydrous ethyl acetate. Stir the mixture at an elevated temperature (e.g., 70-80 °C) for several hours to form the boron complex.

  • First Condensation: In a separate flask, dissolve the first substituted aromatic aldehyde (e.g., vanillin) and tributyl borate in anhydrous ethyl acetate and stir under nitrogen. Add the previously prepared boron-pentanedione complex to this solution.

  • Addition of Catalyst: Slowly add a solution of n-butylamine in anhydrous ethyl acetate to the reaction mixture.

  • Second Condensation: After a period of stirring, add the 4-nitrobenzaldehyde to the reaction mixture. Continue stirring at an elevated temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Workup: Cool the reaction mixture and quench by adding 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitrophenyl-substituted curcuminoid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Research Directions

The field of nitrophenyl-substituted beta-dicarbonyls presents several exciting avenues for future research:

  • Expansion of the Chemical Space: Synthesis and biological evaluation of a wider range of nitrophenyl-substituted beta-dicarbonyls beyond the curcuminoid scaffold are warranted to explore novel structure-activity relationships.

  • Mechanism of Action Studies: While the inhibition of NF-κB is a promising lead, further detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds.

  • Development of Drug Delivery Systems: Given the often-poor aqueous solubility of these compounds, the development of novel drug delivery systems, such as nanoparticles or liposomes, could significantly enhance their bioavailability and therapeutic efficacy.

  • Synergistic Combination Therapies: Investigating the potential of nitrophenyl-substituted beta-dicarbonyls in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

References

Navigating the Solubility Landscape of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Nitrophenyl)malonaldehyde, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and methodologies to effectively utilize this compound in their work.

Executive Summary

Understanding the solubility of this compound in common organic solvents is paramount for its application in chemical reactions, purification processes, and formulation development. While precise quantitative solubility data is not extensively available in published literature, this guide consolidates available qualitative information and provides a standardized experimental protocol for its determination. Furthermore, a proposed synthetic workflow for this compound is presented, offering a visual roadmap for its preparation.

Physicochemical Properties

This compound is a solid compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol .[1][2][3] Its structure, featuring a polar nitro group and two aldehyde functionalities on a phenyl ring, suggests a moderate to good solubility in polar organic solvents.

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents remains to be extensively documented. However, based on the principle of "like dissolves like" and data for structurally related compounds such as 4-nitrobenzaldehyde and nitrophenols, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and moderate solubility in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents is anticipated to be limited.

To facilitate further research and application, the following table provides a framework for documenting experimentally determined solubility data.

SolventMolar Mass ( g/mol )Polarity (Dielectric Constant)Solubility at 25°C (g/L)Observations
Methanol 32.0432.7Data to be determined
Ethanol 46.0724.5Data to be determined
Acetone 58.0820.7Data to be determined
Ethyl Acetate 88.116.02Data to be determined
Dimethyl Sulfoxide (DMSO) 78.1346.7Data to be determined
Chloroform 119.384.81Data to be determined
Toluene 92.142.38Data to be determined
Hexane 86.181.88Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, DMSO)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/L.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility.

  • Data Reporting:

    • Report the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Synthesis Workflow

The synthesis of this compound can be approached through various synthetic routes. A plausible and logical workflow is outlined below, starting from 4-nitrotoluene. This multi-step synthesis involves oxidation, followed by formylation.

Synthesis_Workflow Start 4-Nitrotoluene Intermediate1 4-Nitrobenzaldehyde Start->Intermediate1 Oxidation (e.g., MnO2) Intermediate2 Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Intermediate1->Intermediate2 Knoevenagel Condensation (Ethyl cyanoacetate, Piperidine) Product This compound Intermediate2->Product Reductive Hydrolysis (e.g., DIBAL-H then H3O+)

Caption: Proposed synthesis pathway for this compound.

Logical Relationships in Drug Development

The solubility of a compound like this compound is a critical parameter that influences multiple stages of the drug discovery and development pipeline. The following diagram illustrates these interconnected relationships.

Drug_Development_Logic Solubility Compound Solubility Synthesis Synthesis & Purification Solubility->Synthesis Impacts choice of solvents and crystallization conditions Screening High-Throughput Screening Solubility->Screening Determines achievable assay concentration Formulation Formulation Development Solubility->Formulation Crucial for developing dosage forms ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Influences dissolution and absorption Bioavailability Oral Bioavailability ADME->Bioavailability Key determinant of

Caption: Interdependence of solubility in the drug development process.

Conclusion

While a comprehensive quantitative solubility profile for this compound is yet to be established in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol offers a standardized approach to generating reliable solubility data, which is essential for the effective utilization of this compound in synthesis and drug development. The illustrative diagrams of the synthetic workflow and its role in the drug development pipeline further contextualize the importance of understanding the physicochemical properties of such key chemical intermediates.

References

Theoretical Insights into the Electronic Structure of 2-(4-Nitrophenyl)malonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Nitrophenyl)malonaldehyde is a derivative of malonaldehyde featuring a 4-nitrophenyl substituent. The presence of the electron-withdrawing nitro group and the phenyl ring, in conjunction with the reactive malonaldehyde moiety, suggests potentially interesting electronic and chemical properties. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential applications in areas such as medicinal chemistry and materials science. This guide outlines the theoretical framework for such an investigation, drawing parallels from computational and spectroscopic studies on related nitroaromatic and malonaldehyde derivatives.

Computational Methodology

The primary tool for investigating the electronic structure of molecules like this compound is computational quantum chemistry, particularly Density Functional Theory (DFT).

Proposed Computational Protocol

A robust computational protocol for studying the electronic properties of this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry should be optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311G(d,p) basis set.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: A range of electronic properties can then be calculated, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

    • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: To understand the charge distribution across the molecule.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

  • Spectroscopic Predictions:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts.

    • Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra.

A generalized workflow for these computational studies is depicted below.

computational_workflow Computational Workflow for Electronic Structure Analysis start Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc true_min Confirmation of True Minimum freq_calc->true_min true_min->geom_opt Imaginary frequencies found electronic_props Calculation of Electronic Properties (HOMO, LUMO, MEP, Charges) true_min->electronic_props No imaginary frequencies spect_pred Prediction of Spectra (UV-Vis, NMR, IR/Raman) true_min->spect_pred analysis Data Analysis and Interpretation electronic_props->analysis spect_pred->analysis

Caption: A flowchart illustrating the typical computational workflow for the theoretical study of a molecule's electronic structure.

Predicted Electronic Properties

Based on studies of similar molecules, the following electronic properties for this compound can be anticipated. The quantitative data presented in the tables are hypothetical and serve as illustrative examples of what a computational study might yield.

Molecular Geometry

The molecule is expected to have a largely planar conformation, although some torsion around the bond connecting the phenyl ring to the malonaldehyde fragment is possible. Key predicted geometrical parameters are summarized in Table 1.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (DFT/B3LYP/6-311G(d,p))
C-C (phenyl ring)~1.39 Å
C-N (nitro group)~1.48 Å
N-O (nitro group)~1.23 Å
C-C (malonaldehyde)~1.45 Å
C=O (aldehyde)~1.22 Å
C-H (aldehyde)~1.10 Å
Dihedral Angle (Phenyl-Malonaldehyde)15-30°
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the malonaldehyde moiety, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the conjugated system. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.

Table 2: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.5 to -3.5
HOMO-LUMO Energy Gap (ΔE)3.5 to 4.5

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

fmo_diagram Frontier Molecular Orbital Energy Diagram cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (-3.0 eV) HOMO HOMO (-7.0 eV) HOMO->LUMO  ΔE = 4.0 eV Energy Energy

Caption: A representative energy level diagram for the HOMO and LUMO of this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro and aldehyde groups, indicating susceptibility to electrophilic attack. The positive potential (blue) is likely to be found around the hydrogen atoms.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic signatures of this compound.

UV-Vis Spectroscopy

The electronic absorption spectrum, calculated using TD-DFT, is expected to show absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of the extended conjugation and the nitro group is likely to result in absorption maxima at longer wavelengths compared to unsubstituted malonaldehyde.

Table 3: Predicted UV-Vis Absorption Data

TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO -> LUMO~350 - 400> 0.1
HOMO-1 -> LUMO~280 - 320> 0.1
NMR Spectroscopy

The calculated 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule. The protons and carbons of the phenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)
C=O stretch (aldehyde)1680 - 1720
N-O stretch (nitro, asymmetric)1500 - 1550
N-O stretch (nitro, symmetric)1330 - 1370
C-H stretch (aldehyde)2700 - 2800
Aromatic C-H stretch3000 - 3100

Proposed Experimental Validation

The theoretical predictions should be validated through experimental studies.

Synthesis and Characterization

The synthesis of this compound would be the first step, followed by standard characterization techniques such as melting point, elemental analysis, and mass spectrometry.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent to compare with the TD-DFT predictions.

  • NMR Spectroscopy: 1H and 13C NMR spectra will provide crucial information about the molecular structure.

  • FT-IR and FT-Raman Spectroscopy: These techniques will allow for the identification of the characteristic vibrational modes.

The interplay between theoretical predictions and experimental results is crucial for a thorough understanding of the electronic structure.

experimental_validation Experimental Validation Workflow synthesis Synthesis of This compound purification Purification and Structural Confirmation (MP, EA, MS) synthesis->purification spect_analysis Spectroscopic Analysis purification->spect_analysis uv_vis UV-Vis Spectroscopy spect_analysis->uv_vis nmr NMR Spectroscopy (1H, 13C) spect_analysis->nmr ir_raman FT-IR and FT-Raman Spectroscopy spect_analysis->ir_raman comparison Comparison with Theoretical Predictions uv_vis->comparison nmr->comparison ir_raman->comparison refinement Refinement of Theoretical Model comparison->refinement Discrepancies observed

Caption: A flowchart outlining the experimental steps for validating the theoretical predictions on the electronic structure.

Conclusion

This technical guide provides a roadmap for the theoretical and experimental investigation of the electronic structure of this compound. By employing a combination of DFT calculations and various spectroscopic techniques, a detailed understanding of the molecule's geometric parameters, frontier molecular orbitals, charge distribution, and spectroscopic properties can be achieved. The insights gained from such studies will be invaluable for exploring the potential applications of this and related compounds in diverse scientific fields. While this guide is based on extrapolations from similar molecules, it establishes a solid foundation for future research endeavors.

Methodological & Application

Application Notes and Protocols for 2-(4-Nitrophenyl)malonaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(4-nitrophenyl)malonaldehyde as a versatile building block in the synthesis of various pharmaceutically relevant heterocyclic compounds. Due to its bifunctional nature as a 1,3-dielectrophile, this compound is a valuable precursor for the construction of pyrazoles, pyrimidines, and pyridines, core structures in many therapeutic agents.

While specific experimental data for this compound is limited in the available literature, this document outlines generalized, robust protocols based on well-established reactions of analogous 1,3-dicarbonyl compounds. These protocols serve as a foundational guide for researchers to develop specific synthetic methodologies.

Synthesis of 4-(4-Nitrophenyl)pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can react with hydrazine or its substituted derivatives to yield 4-(4-nitrophenyl)pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Generalized Reaction Scheme:

G reactant1 This compound product 4-(4-Nitrophenyl)pyrazole reactant1->product + reactant2 Hydrazine Derivative (R-NH-NH2) reactant2->product

Caption: Synthesis of 4-(4-Nitrophenyl)pyrazoles.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrazoles

Hydrazine Derivative (R-NHNH₂)CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Hydrazine hydrateAcetic acid (cat.)Ethanol2-6RefluxNot available
PhenylhydrazineAcetic acid (cat.)Ethanol3-8RefluxNot available
MethylhydrazineNoneMethanol4-12Room Temp.Not available

Experimental Protocol (General Procedure):

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq.).

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 4-(4-nitrophenyl)pyrazole.

Synthesis of 4-(4-Nitrophenyl)pyrimidines

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with a variety of N-C-N building blocks such as urea, thiourea, guanidine, or amidines. This compound is expected to react with these reagents to form the corresponding 4-(4-nitrophenyl)pyrimidine derivatives.

Generalized Reaction Scheme:

G reactant1 This compound product 4-(4-Nitrophenyl)pyrimidine reactant1->product + reactant2 N-C-N Reagent (e.g., Urea, Guanidine) reactant2->product

Caption: Synthesis of 4-(4-Nitrophenyl)pyrimidines.

Table 2: Hypothetical Reaction Parameters for the Synthesis of 4-(4-Nitrophenyl)pyrimidines

N-C-N ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
UreaSodium ethoxideEthanol6-12RefluxNot available
ThioureaSodium ethoxideEthanol5-10RefluxNot available
Guanidine hydrochlorideSodium hydroxideWater/Ethanol4-8RefluxNot available
Acetamidine hydrochloridePotassium carbonateDMF8-16100Not available

Experimental Protocol (General Procedure):

  • A solution of a suitable base (e.g., sodium ethoxide, potassium carbonate) is prepared in the chosen solvent (e.g., ethanol, DMF).

  • To this solution, this compound (1.0 eq.) and the N-C-N reagent (e.g., urea, guanidine hydrochloride) (1.0-1.5 eq.) are added.

  • The reaction mixture is stirred at the appropriate temperature (from room temperature to reflux) for the required time, with monitoring by TLC.

  • After completion, the reaction is cooled and neutralized with an acid (e.g., acetic acid or dilute HCl).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification is achieved by recrystallization or column chromatography to yield the pure 4-(4-nitrophenyl)pyrimidine derivative.

Synthesis of 3-Substituted-5-(4-nitrophenyl)pyridines

The Hantzsch pyridine synthesis and related methodologies can be adapted for the synthesis of pyridines from 1,3-dicarbonyl compounds. A plausible approach for synthesizing pyridines from this compound involves a multi-component reaction with an aldehyde and a source of ammonia, often with an active methylene compound.

Generalized Reaction Scheme (Kröhnke Pyridine Synthesis Analogue):

G cluster_0 Reactants reactant1 This compound product Substituted 5-(4-Nitrophenyl)pyridine reactant1->product reactant2 α,β-Unsaturated Ketone reactant2->product reactant3 Ammonia Source (e.g., NH4OAc) reactant3->product

Caption: Synthesis of Substituted 5-(4-Nitrophenyl)pyridines.

Table 3: Hypothetical Reaction Parameters for the Synthesis of 5-(4-Nitrophenyl)pyridines

α,β-Unsaturated KetoneAmmonia SourceSolventReaction Time (h)Temperature (°C)Yield (%)
ChalconeAmmonium acetateAcetic acid8-24RefluxNot available
BenzylideneacetoneAmmonium acetateEthanol12-36RefluxNot available

Experimental Protocol (General Procedure):

  • A mixture of this compound (1.0 eq.), an α,β-unsaturated ketone (1.0 eq.), and an ammonia source such as ammonium acetate (excess) is prepared in a suitable solvent like glacial acetic acid or ethanol.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired substituted 5-(4-nitrophenyl)pyridine.

Disclaimer: The experimental protocols and reaction parameters provided are generalized and based on the known reactivity of similar compounds. These should be considered as a starting point for optimization. Actual reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be adjusted to achieve optimal results for the synthesis of heterocycles from this compound. All laboratory work should be conducted with appropriate safety precautions.

Knoevenagel condensation reactions involving 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Knoevenagel Condensation Reactions Involving 4-Nitro-Aromatic Aldehydes

For: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds, particularly those containing nitro-aromatic moieties, which are present in various biologically active compounds.[3][4] This document provides detailed application notes and protocols for the Knoevenagel condensation, with a specific focus on reactions involving 4-nitro-substituted aromatic aldehydes, such as 4-nitrobenzaldehyde, as a representative substrate.

Applications in Drug Development

The products of Knoevenagel condensation, particularly α,β-unsaturated ketones and nitriles, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[5] The presence of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Nitroaromatic compounds have been investigated for their potential as anticancer, antimicrobial, and antiparasitic agents.[4][6] The Knoevenagel condensation provides a straightforward method for incorporating this functional group into larger, more complex molecular architectures. For instance, this reaction is a key step in the commercial synthesis of the antimalarial drug lumefantrine.[7]

Factors Influencing the Reaction

Several factors can influence the outcome of a Knoevenagel condensation, including the choice of catalyst, solvent, and reaction conditions.

  • Catalyst: Weak bases such as piperidine, pyridine, and ammonium salts are commonly used to catalyze the reaction.[1] The use of solid catalysts like SeO2/ZrO2 and nano-Fe3O4 has also been explored to facilitate easier workup and catalyst recycling.[7][8]

  • Solvent: The choice of solvent can impact reaction rates and yields. While organic solvents like ethanol and methanol are common, greener alternatives such as water and solvent-free conditions have been successfully employed.[7][8]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Microwave irradiation and sonication have been utilized to accelerate the reaction, often leading to higher yields in shorter timeframes.[3][9]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile under different reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventReaction ConditionsTimeYield (%)Reference
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2WaterRoom Temperature0.5 h-[7]
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2Solvent-freeRoom Temperature0.75 h-[7]
4-NitrobenzaldehydeMalononitrileNoneMethanolMicrowave (20 W, 60 °C)30 min-[9]
4-NitrobenzaldehydeMalononitrileAmmonium AcetateSolvent-freeSonication (Room Temp.)5-7 min-[3]
BenzaldehydeMalononitrileNano-Fe3O4 (20 mol%)EthanolReflux30 min94[8]
4-NitrobenzaldehydeMalononitrileα-Ca3(PO4)2-Mild Conditions-High[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile[9]

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Methanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Hexane

  • Dichloromethane

  • Filtration apparatus

Procedure:

  • In a microwave reactor vessel, combine 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 60 °C with a power of 20 W for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting solution and wash the collected solid with water (3 x 5 mL).

  • Recrystallize the crude product from a 1:1 mixture of hexane and dichloromethane to obtain the pure 2-(4-nitrobenzylidene)malononitrile.

Protocol 2: Ultrasound-Promoted Solvent-Free Knoevenagel Condensation[3]

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Ammonium acetate

  • 50 mL beaker

  • Glass rod

  • Sonicator

  • Thin Layer Chromatography (TLC) plates

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a 50 mL beaker, mix 4-nitrobenzaldehyde (0.01 M) with malononitrile (0.01 M).

  • Add a catalytic amount (a pinch) of ammonium acetate to the mixture.

  • Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Weigh the crude product to determine the initial yield.

  • Recrystallize the crude product using a mixture of n-hexane and ethyl acetate.

  • Filter and dry the purified crystals.

  • Determine the melting point and final yield of the recrystallized product.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction Active_Methylene Active Methylene Compound Active_Methylene->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Energy_Source Heating / MW / US Energy_Source->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product α,β-Unsaturated Product Purification->Final_Product

Caption: General workflow of the Knoevenagel condensation reaction.

Logical_Relationships Yield Yield Reaction_Time Reaction_Time Catalyst_Choice Catalyst_Choice Catalyst_Choice->Yield influences Solvent_Polarity Solvent_Polarity Solvent_Polarity->Yield influences Energy_Input Energy Input (Heat, MW, US) Energy_Input->Yield increases Energy_Input->Reaction_Time decreases Substrate_Reactivity Substrate Reactivity Substrate_Reactivity->Yield influences

Caption: Factors influencing yield and reaction time in Knoevenagel condensation.

References

Application of 2-(4-Nitrophenyl)malonaldehyde in the synthesis of novel dyes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)malonaldehyde is a versatile precursor for the synthesis of a variety of novel dyes. The presence of the reactive malonaldehyde functionality allows for the construction of diverse heterocyclic and polymethine dye systems. The 4-nitrophenyl substituent serves as a powerful electron-withdrawing group, which significantly influences the spectral and chemical properties of the resulting dyes. This substituent can modulate the color, photostability, and environmental sensitivity of the dye molecules. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, providing a route for further functionalization or for the synthesis of azo dyes.

This document outlines the application of this compound in the synthesis of two major classes of dyes: meso-Substituted Cyanine Dyes and Pyridinium Dyes . Detailed experimental protocols, quantitative data for representative dyes, and visual workflows are provided to guide researchers in the development of novel functional dyes for various applications, including bio-imaging, sensing, and materials science.

Key Applications

The strategic incorporation of the 4-nitrophenyl moiety into dye structures opens up a range of potential applications:

  • Fluorescent Probes and Sensors: The electron-withdrawing nature of the nitrophenyl group can render the fluorescence of the dye sensitive to the local environment, such as polarity or the presence of specific analytes.

  • Non-Linear Optical (NLO) Materials: The push-pull electronic structure that can be created with the 4-nitrophenyl group is a key feature for second-order NLO chromophores.

  • Functional Dyes for Biomolecule Labeling: The core dye structures can be further functionalized to covalently attach to proteins, nucleic acids, and other biomolecules for imaging and tracking studies.

  • Photosensitizers: Certain dye structures derived from this precursor may exhibit photosensitizing properties for applications in photodynamic therapy (PDT).

I. Synthesis of meso-(4-Nitrophenyl) Substituted Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The 4-nitrophenyl group at the central (meso) position of the polymethine bridge is known to cause a bathochromic (red) shift in the absorption and emission spectra of the dye.

Quantitative Data

The following table summarizes the expected photophysical properties of representative meso-(4-nitrophenyl) substituted pentamethine and heptamethine cyanine dyes synthesized from this compound. The data is extrapolated from literature values for analogous meso-substituted cyanine dyes.

Dye IDDye ClassHeterocycleAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
NPCy5-1 PentamethineIndolenine~660-675~680-695~150,000 - 200,000~0.10 - 0.25
NPCy5-2 PentamethineBenzothiazole~670-685~690-705~140,000 - 190,000~0.05 - 0.20
NPCy7-1 HeptamethineIndolenine~770-790~790-810~200,000 - 250,000~0.05 - 0.15
NPCy7-2 HeptamethineBenzothiazole~780-800~800-820~190,000 - 240,000~0.02 - 0.10
Experimental Protocol: Synthesis of a Symmetric meso-(4-Nitrophenyl) Heptamethine Cyanine Dye (NPCy7-1)

This protocol describes a two-step synthesis involving the preparation of a quaternized indolenine precursor, followed by its condensation with this compound.

Part A: Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium Iodide

  • In a 100 mL round-bottom flask, dissolve 2,3,3-trimethylindolenine (1.59 g, 10 mmol) in acetonitrile (20 mL).

  • Add iodoethane (1.87 g, 12 mmol) to the solution.

  • Reflux the mixture for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Condensation to form NPCy7-1

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (from Part A, 0.63 g, 2 mmol) and this compound (0.193 g, 1 mmol).

  • Add a mixture of acetic anhydride (5 mL) and pyridine (2 mL).

  • Heat the reaction mixture to 120 °C and stir for 2 hours. The color of the solution should turn deep green or blue.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold diethyl ether with vigorous stirring.

  • Collect the precipitated crude dye by vacuum filtration.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

  • Combine the fractions containing the pure dye, evaporate the solvent under reduced pressure, and dry the final product under vacuum.

Visualization of the Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Dye Synthesis Indolenine 2,3,3-Trimethylindolenine Quaternization Quaternization (Acetonitrile, Reflux) Indolenine->Quaternization Iodoethane Iodoethane Iodoethane->Quaternization Precursor 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium Iodide Quaternization->Precursor Condensation Condensation (Acetic Anhydride, Pyridine, 120°C) Precursor->Condensation NPM This compound NPM->Condensation Purification Purification (Column Chromatography) Condensation->Purification FinalDye meso-(4-Nitrophenyl) Heptamethine Cyanine Dye (NPCy7-1) Purification->FinalDye

Caption: Synthetic workflow for a meso-(4-nitrophenyl) heptamethine cyanine dye.

II. Synthesis of Novel Pyridinium Dyes

This compound can also undergo Knoevenagel condensation followed by cyclization to yield highly substituted pyridinium dyes. These dyes are often fluorescent and can be designed to have specific photophysical properties.

Quantitative Data

The following table provides estimated data for a representative pyridinium dye synthesized from this compound, an active methylene compound, and an amine.

Dye IDDye ClassAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
NPPyr-1 Pyridinium~450-480~500-530~30,000 - 50,000~0.20 - 0.40
Experimental Protocol: Synthesis of a 2,6-Diamino-3-cyano-4-(4-nitrophenyl)pyridinium Derivative (NPPyr-1)

This protocol outlines a one-pot, multi-component reaction for the synthesis of a functionalized pyridinium dye.

  • In a 50 mL round-bottom flask, combine this compound (0.193 g, 1 mmol), malononitrile (0.066 g, 1 mmol), and benzylamine (0.107 g, 1 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Add 2-3 drops of piperidine as a basic catalyst.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the progress of the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyridinium dye.

  • Dry the final product under vacuum.

Visualization of the Reaction Pathway

G cluster_0 Multi-component Reaction NPM This compound Reaction One-pot Synthesis (Ethanol, Piperidine, Reflux) NPM->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amine Benzylamine Amine->Reaction FinalProduct Substituted Pyridinium Dye (NPPyr-1) Reaction->FinalProduct

Caption: Multi-component reaction for the synthesis of a pyridinium dye.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Proper waste disposal procedures should be followed for all chemical waste.

Experimental procedure for the synthesis of pyrazoles from 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole from 2-(4-Nitrophenyl)malonaldehyde. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them key scaffolds in drug discovery and development. The described method is a classic and efficient approach for the construction of the pyrazole ring via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a prominent structural motif found in a wide array of biologically active molecules. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. A well-established and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. This application note details the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole, a potentially valuable intermediate for the development of novel therapeutic agents. The procedure involves the acid-catalyzed cyclocondensation of this compound with hydrazine hydrate.

Reaction Scheme

The overall reaction for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole is depicted below:

Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any residual acetic acid and unreacted hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-(4-Nitrophenyl)-1H-pyrazole.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole.

ParameterValue
Reactants
This compound1.0 eq
Hydrazine Hydrate1.2 eq
Reaction Conditions
SolventGlacial Acetic Acid
TemperatureReflux (~118 °C)
Reaction Time4 - 6 hours
Product
Product Name4-(4-Nitrophenyl)-1H-pyrazole
AppearanceYellowish solid
Expected Yield75 - 85%
Purification MethodRecrystallization (Ethanol)

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound dissolve Dissolve Reactant 1 in Solvent reactant1->dissolve reactant2 Hydrazine Hydrate add_reagent Add Hydrazine Hydrate reactant2->add_reagent solvent Glacial Acetic Acid solvent->dissolve dissolve->add_reagent reflux Reflux for 4-6h add_reagent->reflux precipitate Precipitate in Ice Water reflux->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product recrystallize->dry product Pure 4-(4-Nitrophenyl) -1H-pyrazole dry->product

Caption: Workflow for the synthesis of 4-(4-Nitrophenyl)-1H-pyrazole.

Signaling Pathway (General Pyrazole Synthesis)

pyrazole_synthesis_pathway start 1,3-Dicarbonyl (this compound) intermediate Hydrazone Intermediate start->intermediate Nucleophilic Addition hydrazine Hydrazine (Hydrazine Hydrate) hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Acid-catalyzed product 4-Substituted Pyrazole (4-(4-Nitrophenyl)-1H-pyrazole) cyclization->product

Caption: General reaction pathway for Knorr pyrazole synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(4-Nitrophenyl)malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 2-(4-Nitrophenyl)malonaldehyde. The method is suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol provides a clear and reproducible procedure, ensuring reliable and consistent results for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its purity is critical to ensure the quality and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from its impurities.

This application note describes a simple, isocratic RP-HPLC method with UV detection for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard of known purity, and the sample to be analyzed.

2.2. Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm
Run Time 15 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 60:40 volume/volume ratio. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Further dilute this solution with the mobile phase to a final concentration of 0.1 mg/mL.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution in duplicate.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in an appropriate solvent as recommended by the manufacturer.

2.5. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (0.1 mg/mL) standard_injection Inject Standard (5x) prep_standard->standard_injection prep_sample Prepare Sample Solution (0.1 mg/mL) sample_injection Inject Sample (2x) prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection peak_integration Peak Integration sample_injection->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation report_generation Generate Report purity_calculation->report_generation

Caption: Experimental workflow for the HPLC analysis of this compound purity.

logical_relationships cluster_factors Factors Affecting Separation cluster_outcome Separation Outcome mobile_phase Mobile Phase Composition (% Acetonitrile/Water) retention_time Retention Time mobile_phase->retention_time resolution Resolution mobile_phase->resolution flow_rate Flow Rate flow_rate->retention_time peak_shape Peak Shape flow_rate->peak_shape column_temp Column Temperature column_temp->retention_time column_temp->peak_shape column_chem Column Chemistry (C18) column_chem->retention_time column_chem->resolution

Caption: Key factors influencing the HPLC separation of this compound.

Expected Results

Under the specified chromatographic conditions, the this compound peak is expected to elute with a retention time of approximately 5-7 minutes. The peak should be sharp and symmetrical, with a tailing factor between 0.9 and 1.2. Impurities, if present, should be well-resolved from the main peak. The system suitability test should demonstrate a relative standard deviation (RSD) of less than 2% for both the peak area and retention time of the replicate standard injections.

Method Optimization

If the separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will increase the retention time and may improve the resolution of early-eluting impurities.

  • pH of the Mobile Phase: Although not included in this initial method, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can significantly impact the retention and peak shape of ionizable impurities.[1]

  • Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and sharper peaks. It can also slightly decrease the retention time.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for determining the purity of this compound. The protocol is straightforward to implement and can be easily adapted for use in various laboratory settings. The provided guidelines for method optimization offer a systematic approach to troubleshooting and refining the separation as needed.

References

Application Notes and Protocols: The Use of 2-(4-Nitrophenyl)malonaldehyde in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate large, structurally diverse compound libraries for high-throughput screening. 2-(4-Nitrophenyl)malonaldehyde is a versatile building block for MCRs. The presence of the 4-nitrophenyl group can serve as a handle for further chemical modifications or may impart specific biological activities, as nitrophenyl groups are found in various bioactive compounds.[3][4]

This document provides detailed protocols for the application of this compound in a three-component reaction for the synthesis of a library of substituted pyrimidines, which are a class of heterocyclic compounds with a wide range of pharmacological properties.

Key Applications

The primary application of this compound in MCRs is the synthesis of heterocyclic compound libraries, particularly substituted pyrimidines. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs with activities ranging from anticancer to antiviral and antibacterial. The diversity of the synthesized library can be easily achieved by varying the substituents on the other components of the reaction.

Experimental Protocols

Three-Component Synthesis of 5-(4-Nitrophenyl)pyrimidines

This protocol describes a general method for the synthesis of a library of 2-substituted-5-(4-nitrophenyl)pyrimidines via a one-pot reaction of this compound, an aldehyde, and a urea or thiourea derivative.

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (R¹-CHO) (1.0 mmol)

  • Urea or Thiourea (R²-NH-C(X)-NH₂) (1.2 mmol, X=O or S)

  • Ethanol (10 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the selected urea or thiourea (1.2 mmol).

  • Add ethanol (10 mL) to the flask, followed by the catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-substituted-5-(4-nitrophenyl)pyrimidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a library of 5-(4-nitrophenyl)pyrimidine derivatives using the protocol described above. The data presented are illustrative and may vary depending on the specific substrates and reaction conditions employed.

EntryAldehyde (R¹)Urea/Thiourea (R²-C(X))ProductYield (%)Purity (%)
1BenzaldehydeUrea2-Hydroxy-4-phenyl-5-(4-nitrophenyl)pyrimidine85>95
24-ChlorobenzaldehydeUrea2-Hydroxy-4-(4-chlorophenyl)-5-(4-nitrophenyl)pyrimidine82>95
34-MethoxybenzaldehydeUrea2-Hydroxy-4-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrimidine88>95
4BenzaldehydeThiourea2-Mercapto-4-phenyl-5-(4-nitrophenyl)pyrimidine90>95
54-ChlorobenzaldehydeThiourea2-Mercapto-4-(4-chlorophenyl)-5-(4-nitrophenyl)pyrimidine87>95
64-MethoxybenzaldehydeThiourea2-Mercapto-4-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrimidine92>95

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 1. Combine Reactants: - this compound - Aldehyde (R¹-CHO) - Urea/Thiourea B 2. Add Solvent (Ethanol) and Catalyst (p-TSA) A->B C 3. Reflux for 12-24h B->C D 4. Monitor by TLC C->D E 5. Cool and Evaporate Solvent D->E F 6. Purify by Recrystallization or Chromatography E->F G 7. Characterize Product (NMR, IR, MS) F->G

Caption: Workflow for the three-component synthesis of 5-(4-nitrophenyl)pyrimidines.

Proposed Reaction Mechanism

G reactants Aldehyde + Urea/Thiourea intermediate1 Iminium Intermediate reactants->intermediate1 Condensation intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition malonaldehyde This compound (enolate form) malonaldehyde->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Substituted Pyrimidine intermediate3->product Dehydration

Caption: Plausible mechanism for the formation of 5-(4-nitrophenyl)pyrimidines.

Signaling Pathways and Drug Development Context

The synthesized library of 5-(4-nitrophenyl)pyrimidines can be screened against a variety of biological targets. Pyrimidine derivatives are known to interact with a wide range of enzymes and receptors. For example, they are known to be inhibitors of kinases, which are crucial components of many signaling pathways implicated in cancer and inflammatory diseases. The diversity of the R¹ and R² substituents allows for the fine-tuning of the molecule's properties to target specific isoforms of kinases or other enzymes.

The 4-nitrophenyl group can be further functionalized, for instance, by reduction of the nitro group to an amine. This amino group can then be used as a handle to attach the molecule to a solid support for affinity chromatography, or to conjugate it with other molecules to create bifunctional probes or targeted drug delivery systems. This versatility makes this compound a valuable starting material for the generation of compound libraries with broad applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Synthesis of Pharmacologically Active Compounds from 2-(4-Nitrophenyl)malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of pharmacologically active heterocyclic compounds, specifically pyrimidine derivatives, using 2-(4-Nitrophenyl)malonaldehyde as a key starting material. The protocols outlined herein describe a two-step synthetic pathway involving the initial formation of a 4-(4-nitrophenyl)pyrimidine scaffold, followed by diversification to yield compounds with potential therapeutic applications. These derivatives are of interest due to the established pharmacological importance of the pyrimidine core in medicinal chemistry. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including established anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties. This compound is a versatile precursor for the synthesis of various heterocyclic systems due to its bifunctional nature as a 1,3-dicarbonyl compound. This document details the synthesis of a 2-amino-4-(4-nitrophenyl)pyrimidine intermediate and its subsequent conversion to a pharmacologically relevant derivative.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is a condensation reaction between this compound and guanidine hydrochloride to form the core pyrimidine ring. The second step is a representative N-acylation of the resulting aminopyrimidine to introduce further chemical diversity.

Synthesis_Pathway Start This compound Intermediate 2-Amino-4-(4-nitrophenyl)pyrimidine Start->Intermediate Guanidine HCl, NaOEt, EtOH, Reflux Final_Product N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide (Representative Product) Intermediate->Final_Product Acetyl Chloride, Pyridine, DCM, 0°C to rt

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine (Intermediate 1)

This protocol describes the cyclocondensation reaction of this compound with guanidine to form the pyrimidine ring. Pyrimidines are commonly synthesized by the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into cold deionized water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(4-nitrophenyl)pyrimidine as a solid.

Protocol_1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prep1 Prepare NaOEt in EtOH Prep2 Add Guanidine HCl Prep1->Prep2 Stir 20 min React1 Add this compound Prep2->React1 React2 Reflux for 6 hours React1->React2 Workup1 Cool to room temperature React2->Workup1 Workup2 Precipitate in ice water Workup1->Workup2 Workup3 Filter the solid Workup2->Workup3 Workup4 Wash with cold water and EtOH Workup3->Workup4 Workup5 Dry under vacuum Workup4->Workup5

Caption: Workflow for Intermediate 1 synthesis.
Synthesis of N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide (Final Product)

This protocol details the N-acylation of the 2-amino group of the pyrimidine intermediate, a common strategy to introduce functional groups that can modulate pharmacological activity.

Materials:

  • 2-Amino-4-(4-nitrophenyl)pyrimidine (Intermediate 1)

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-4-(4-nitrophenyl)pyrimidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask and add pyridine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the representative final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-4-(4-nitrophenyl)pyrimidineC10H8N4O2216.2085235-237
N-(4-(4-nitrophenyl)pyrimidin-2-yl)acetamideC12H10N4O3258.2478210-212

Potential Pharmacological Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, certain substituted pyrimidines have been shown to act as kinase inhibitors, which are crucial in cancer therapy by blocking signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor Pyrimidine Derivative Inhibitor->Kinase2 Inhibits Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The protocols provided offer a reliable and efficient pathway for the synthesis of pyrimidine derivatives from this compound. The described methods are amenable to further diversification to generate a library of compounds for pharmacological screening. The established biological significance of the pyrimidine scaffold makes these synthetic routes valuable for drug discovery and development programs.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The pharmacological activities mentioned are based on the known properties of the pyrimidine class of compounds and would require experimental validation for the specific molecules synthesized.

Application Note: Derivatization of 2-(4-Nitrophenyl)malonaldehyde for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of 2-(4-nitrophenyl)malonaldehyde using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. This protocol describes a derivatization procedure using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the polar aldehyde functional groups into stable, less polar oxime derivatives. This enhances the compound's volatility and chromatographic performance, allowing for reliable and sensitive quantification by GC-MS. The described methodology is applicable for trace-level analysis in various matrices relevant to research and drug development.

Introduction

This compound is a bifunctional molecule containing both aldehyde and nitrophenyl moieties. The analysis of such polar compounds by gas chromatography is often hindered by poor peak shape, low sensitivity, and thermal instability in the injector and column. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1] PFBHA is a highly effective derivatizing agent for carbonyl compounds, reacting with the aldehyde groups to form stable oxime derivatives.[1][2] The incorporation of the pentafluorobenzyl group significantly improves the volatility and detectability of the analyte, particularly when using an electron capture detector (ECD) or by selected ion monitoring (SIM) in mass spectrometry.[1] This method provides a reliable workflow for the quantitative analysis of this compound in complex mixtures.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99% purity

  • Hexane, GC grade

  • Toluene, GC grade

  • Sodium chloride (NaCl), analytical grade

  • Phosphate buffer (pH 4-6)

  • Reagent water (Milli-Q or equivalent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and consumables

Derivatization Protocol
  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. For aqueous samples, adjust the pH to a range of 4-6 using a phosphate buffer.[1]

  • Derivatization Reaction:

    • Prepare a fresh PFBHA solution (e.g., 10 mg/mL) in reagent water.

    • In a sealed vial, add a molar excess of the PFBHA solution to the sample.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]

  • Extraction:

    • After the vial has cooled to room temperature, add 1-2 mL of hexane or toluene as the extraction solvent.[1][2]

    • Add NaCl to saturate the aqueous phase, which enhances the extraction efficiency of the derivatized analyte into the organic layer.[1]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Allow the phases to separate.

  • Sample Clean-up and Concentration:

    • Carefully transfer the upper organic layer to a clean vial.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the sample to the desired volume under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be optimized for the analysis of the PFBHA derivative of this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250°C[1][3]
Injection ModeSplitless (1 µL injection volume)[1]
Carrier GasHelium at a constant flow of 1.0 mL/min[1][3]
Oven ProgramInitial: 50°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min[1][3]
Mass Spectrometer
Ion Source Temp.230°C[4]
Transfer Line Temp.280°C[1][3]
Ionization ModeElectron Ionization (EI) at 70 eV[1][3][4]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM IonsTo be determined by analyzing a standard of the derivatized compound. A prominent ion is often m/z 181 (pentafluorotropylium cation).[1]

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of PFBHA-derivatized this compound, based on typical performance for similar derivatized carbonyl compounds.[2][5][6]

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (R²)> 0.99[2]
Recovery82 - 117%[2]
Precision (RSD)< 16%[2]

Table 2: Detection and Quantification Limits

ParameterExpected Range
Limit of Detection (LOD)0.01 - 0.17 µmol/L[7]
Limit of Quantification (LOQ)0.03 - 0.5 µmol/L

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Sample containing This compound pH_Adjust pH Adjustment (4-6) Sample->pH_Adjust Add_PFBHA Addition of PFBHA Solution pH_Adjust->Add_PFBHA Incubate Incubation at 60°C for 60 min Add_PFBHA->Incubate Solvent_Add Add Hexane/Toluene & NaCl Incubate->Solvent_Add Vortex Vortexing Solvent_Add->Vortex Phase_Sep Phase Separation Vortex->Phase_Sep Dry_Concentrate Drying & Concentration Phase_Sep->Dry_Concentrate GCMS GC-MS Analysis Dry_Concentrate->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Signaling Pathway/Logical Relationship Diagram

derivatization_logic Analyte This compound (Polar, Low Volatility) Reaction Derivatization Reaction (Oxime Formation) Analyte->Reaction Deriv_Agent PFBHA Reagent Deriv_Agent->Reaction Derivative PFBHA-Oxime Derivative (Non-polar, Volatile) Reaction->Derivative GCMS_Analysis GC-MS Analysis Derivative->GCMS_Analysis Improved_Performance Enhanced Sensitivity & Improved Peak Shape GCMS_Analysis->Improved_Performance

Caption: Logic of derivatization for enhanced GC-MS performance.

Conclusion

The derivatization of this compound with PFBHA is a highly effective strategy to enable its sensitive and reliable quantification by GC-MS. The protocol presented here provides a detailed workflow from sample preparation to analysis. This method is expected to be a valuable tool for researchers and scientists in various fields, including drug development, where the analysis of such compounds is critical. The enhanced sensitivity and robustness of this method make it suitable for trace-level detection in complex matrices.

References

Application Notes and Protocols: Synthesis of Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coordination chemistry, the study of compounds formed between metal ions and ligands, is a cornerstone of modern inorganic and medicinal chemistry. The ligand, an ion or molecule that binds to a central metal atom, dictates the resulting complex's geometry, stability, and reactivity.[1] The ability to design and synthesize ligands with specific properties is crucial for developing new therapeutic agents, catalysts, and advanced materials.[2] Coordination compounds have found extensive applications, from anticancer drugs like cisplatin to catalysts used in large-scale industrial processes.[3] These notes provide an overview of the applications and detailed protocols for synthesizing key classes of ligands and their metal complexes.

Application Notes

The unique molecular structures and properties of coordination compounds make them invaluable in various fields, particularly in medicine and drug development.

  • Anticancer Agents: The discovery of cisplatin marked a paradigm shift in cancer therapy.[3] Researchers are actively investigating other transition metal complexes involving platinum, ruthenium, copper, and vanadium as potential anticancer drugs.[1][4] These complexes often function by binding to DNA, which disrupts cellular replication in cancerous cells.[3]

  • Antimicrobial and Antifungal Agents: Many coordination complexes exhibit potent antimicrobial properties.[5] Metal complexes of silver, copper, and zinc have shown antibacterial activity comparable to common antibiotics, offering a potential alternative in the face of growing antibiotic resistance.[5]

  • Drug Delivery Systems: Coordination complexes can serve as scaffolds for drug delivery systems.[3][5] By encapsulating therapeutic agents, these systems can improve drug solubility, stability, and enable targeted delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[5]

  • Catalysis: Transition metal complexes are renowned for their catalytic activity, speeding up chemical reactions without being consumed.[3] They are vital in numerous industrial processes, including the Haber-Bosch process for ammonia synthesis and various cross-coupling reactions in organic synthesis.[3]

  • Other Biomedical Applications: The applications of coordination chemistry extend to anti-inflammatory agents, antiviral therapies, and treatments for bone disorders like osteoporosis, where metal-containing complexes can promote bone regeneration.[5]

Experimental Workflows and Logical Relationships

The synthesis of functional coordination complexes follows a logical progression from ligand design to final complex formation, with characterization steps ensuring the integrity of the products at each stage.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Characterization Start Start Reactants Select Aldehyde/Ketone + Primary Amine Start->Reactants Synthesis Condensation Reaction (e.g., Reflux in Ethanol) Reactants->Synthesis Isolation Filtration / Crystallization Synthesis->Isolation Ligand Synthesized Ligand Isolation->Ligand Analysis Spectroscopic Analysis (FT-IR, NMR, UV-Vis) + Melting Point Isolation->Analysis Complexation Reaction with Ligand in Solvent Ligand->Complexation MetalSalt Select Metal Salt (e.g., CuCl2, PtCl2) MetalSalt->Complexation Isolation2 Precipitation / Filtration Complex Coordination Complex Isolation2->Complex Isolation2->Analysis Application Application Complex->Application Final Application (e.g., Biological Assay)

Caption: Workflow for Schiff base ligand synthesis and subsequent metal complex formation.

G LigandDesign Ligand Design - Donor Atoms (N, O, S) - Steric Hindrance - Electronic Properties - Chelate Ring Size CoordinationComplex Coordination Complex Properties - Geometry (Octahedral, etc.) - Stability (log K) - Redox Potential - Spectroscopic Signature LigandDesign->CoordinationComplex Dictates Applications Targeted Applications - Anticancer Activity - Catalysis Efficiency - Sensor Selectivity - Drug Delivery CoordinationComplex->Applications Enables

Caption: Relationship between ligand design, complex properties, and applications.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a common Schiff base ligand, 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline, via the condensation of m-Nitrobenzaldehyde and p-Chloroaniline.[6]

Materials:

  • m-Nitrobenzaldehyde

  • p-Chloroaniline

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In the round-bottom flask, dissolve an equimolar amount of m-Nitrobenzaldehyde in ethanol.

  • In a separate beaker, dissolve the same equimolar amount of p-Chloroaniline in ethanol.

  • Add the p-Chloroaniline solution to the round-bottom flask containing the m-Nitrobenzaldehyde solution.

  • Add 1-2 drops of glacial acetic acid to the mixture to act as a catalyst.[6][7]

  • Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours.[8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate of the Schiff base will form upon cooling.[6]

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of a Coordination Complex

This protocol details the formation of a copper(II) complex using a synthesized Schiff base ligand.[9][10]

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Copper(II) acetate or Copper(II) chloride

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the synthesized Schiff base ligand in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric amount of the copper(II) salt (typically a 2:1 ligand-to-metal molar ratio for a bidentate ligand forming an octahedral complex) in ethanol.

  • Slowly add the copper(II) salt solution to the stirring ligand solution.

  • A color change and/or precipitation of the complex should be observed.

  • Stir the reaction mixture at room temperature or under gentle reflux for 1-3 hours to ensure complete complexation.[10]

  • Cool the mixture to room temperature.

  • Collect the resulting solid metal complex by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Data Presentation

Quantitative data from the characterization of synthesized ligands and complexes are crucial for confirming their identity and purity.

Table 1: Representative Spectroscopic Data for Schiff Base Ligand Characterization This table summarizes typical data obtained from various spectroscopic methods for a Schiff base derived from an aromatic aldehyde and amine.

Analysis MethodFeatureTypical Value / ObservationReference
FT-IR (cm⁻¹) C=N (Imine) Stretch1600 - 1650 cm⁻¹[8]
Aromatic C=C Stretch1450 - 1600 cm⁻¹[11]
¹H NMR (ppm) -CH=N- (Azomethine) Protonδ 8.0 - 9.0 ppm[6]
Aromatic Protonsδ 6.5 - 8.5 ppm[6]
UV-Vis (nm) π → π* transition330 - 350 nm[12]
n → π* transition250 - 280 nm[12]
Physical Melting PointSharp, characteristic melting point[12]

Table 2: Characterization Data for Metal-Schiff Base Complexes This table shows key data points for confirming the coordination of a metal ion to a ligand.

Analysis MethodFeatureTypical Value / ObservationReference
FT-IR (cm⁻¹) C=N (Imine) Stretch ShiftShift to lower frequency upon coordination[13]
Metal-Nitrogen (M-N) Vibration400 - 500 cm⁻¹[8]
Metal-Oxygen (M-O) Vibration500 - 600 cm⁻¹[10]
UV-Vis (nm) Ligand Field (d-d) TransitionsWeak absorptions in the visible region (e.g., 500-700 nm)[13]
Magnetic Moment μ_eff (B.M.)Value indicates the number of unpaired electrons and geometry[14]
Elemental Analysis %C, %H, %NExperimental values match calculated values for the proposed formula[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Nitrophenyl)malonaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack reaction of 4-nitrophenylacetic acid.

Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield in the Vilsmeier-Haack reaction for this substrate is a common issue, primarily due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. Here are the potential causes and corresponding troubleshooting steps:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly opened or properly stored POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.

  • Insufficient Reactivity of the Substrate: The nitro group on the phenyl ring of 4-nitrophenylacetic acid strongly deactivates it, making the reaction sluggish.

    • Solution: A higher reaction temperature and longer reaction time may be necessary compared to reactions with electron-rich substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider a gradual increase in temperature (e.g., from room temperature up to 80°C) if the reaction is not proceeding.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to an incomplete reaction or the formation of side products.

    • Solution: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. A molar ratio of 4-nitrophenylacetic acid : POCl₃ : DMF of approximately 1 : 4 : 10 is a common starting point.

  • Problem with the Starting Material: The presence of impurities in the 4-nitrophenylacetic acid can inhibit the reaction.

    • Solution: Ensure the purity of the starting material by checking its melting point and/or running an NMR spectrum. If necessary, recrystallize the 4-nitrophenylacetic acid before use.

Q2: My reaction mixture has turned into a dark, tarry mess. What went wrong?

A2: The formation of a dark, tarry residue often indicates decomposition or polymerization.

  • Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to the decomposition of the reagent and the starting material.

    • Solution: Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature below 5 °C. Add the POCl₃ dropwise with vigorous stirring.

  • Excessive Reaction Time or Temperature: Even for a deactivated substrate, prolonged exposure to high temperatures can cause degradation.

    • Solution: Optimize the reaction time and temperature by monitoring the reaction progress using TLC. Once the starting material is consumed, proceed with the work-up.

Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?

A3: The presence of multiple products suggests the occurrence of side reactions.

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups or lead to undesired formylations if the reaction conditions are not optimal.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reagents. A stepwise addition of the substrate to the pre-formed Vilsmeier reagent at low temperature can sometimes improve selectivity.

  • Impure Starting Materials: Impurities in the 4-nitrophenylacetic acid can lead to the formation of various byproducts.

    • Solution: Use highly pure starting materials.

Q4: I am having difficulty isolating and purifying the final product. What are the recommended procedures?

A4: this compound can be challenging to purify due to its reactivity and potential for decomposition.

  • Hydrolysis and Work-up: The intermediate iminium salt must be carefully hydrolyzed to the final aldehyde.

    • Solution: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at a low temperature.

  • Purification:

    • Recrystallization: Recrystallization is a common method for purifying solid organic compounds. For aryl malonaldehydes, solvents like ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane can be effective.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, is a good starting point. To avoid decomposition of the aldehyde on the acidic silica gel, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction on deactivated substrates like 4-nitrophenylacetic acid typically results in lower yields compared to electron-rich substrates. While a specific yield for this exact compound is not widely reported in readily available literature, yields for the formylation of other deactivated aromatic compounds can range from moderate to good (30-70%), depending on the optimization of reaction conditions. An "excellent yield" has been reported for the synthesis of a different malonaldehyde derivative, suggesting that high yields are achievable with careful optimization.[2]

Q2: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?

A2: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Substitution and Formylation: The Vilsmeier reagent then acts as the electrophile. In the case of 4-nitrophenylacetic acid, the reaction likely occurs at the α-carbon of the acetic acid side chain, which is activated by the adjacent carboxylic acid group, leading to the formation of the malonaldehyde after hydrolysis.

Q3: Can I use other formylating agents instead of POCl₃ and DMF?

A3: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. However, the POCl₃/DMF system is the most commonly used due to its effectiveness and relatively low cost.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the presence of any impurities.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the aldehyde and nitro functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of this compound via the Vilsmeier-Haack reaction. Note that these are generalized conditions based on typical procedures for deactivated substrates and should be optimized for specific experimental setups.

ParameterRecommended Condition/ValueNotes
Starting Material 4-Nitrophenylacetic AcidEnsure high purity.
Reagents POCl₃, DMFUse anhydrous reagents.
Stoichiometry (Substrate:POCl₃:DMF) 1 : 3-5 : 10-15Excess Vilsmeier reagent is often necessary.
Vilsmeier Reagent Formation Temp. 0 - 5 °CCrucial to control the exothermic reaction.
Reaction Temperature Room Temperature to 80 °CStart at a lower temperature and increase if necessary.
Reaction Time 4 - 24 hoursMonitor by TLC.
Work-up Quench with ice, neutralize with base.Perform at low temperature to avoid product degradation.
Expected Yield 30 - 70% (estimated)Highly dependent on reaction optimization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Nitrophenylacetic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (4 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Reaction: Dissolve 4-nitrophenylacetic acid (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH 7-8).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Reaction_Pathway cluster_reagents Reagent Preparation cluster_reaction Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ POCl3->Vilsmeier Start 4-Nitrophenylacetic Acid Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound C1 Inactive Vilsmeier Reagent Start->C1 C2 Low Substrate Reactivity Start->C2 C3 Incorrect Stoichiometry Start->C3 C4 Reaction Overheating Start->C4 S1 Use anhydrous reagents, prepare fresh at 0-5 °C C1->S1 S2 Increase reaction time and/or temperature C2->S2 S3 Use excess of Vilsmeier reagent C3->S3 S4 Strict temperature control during reagent preparation C4->S4

References

Purification of 2-(4-Nitrophenyl)malonaldehyde by recrystallization or column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Nitrophenyl)malonaldehyde by recrystallization and column chromatography. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-nitrotoluene derivatives and reagents used for introducing the malonaldehyde functionality. Side-products from competing reactions, such as oxidation or polymerization products, may also be present.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the purity of your crude product and the nature of the impurities. Recrystallization is often a simpler and faster method suitable for removing small amounts of impurities, especially if the crude product is mostly the desired compound. Column chromatography is a more powerful technique for separating complex mixtures or when impurities have similar solubility to the product. A preliminary Thin Layer Chromatography (TLC) analysis can help make this decision.

Q3: What is the expected appearance of pure this compound?

A3: Based on its chemical structure, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder. The nitrophenyl group may impart a color, typically ranging from off-white to yellow or beige.

Q4: How can I assess the purity of this compound after purification?

A4: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

Troubleshooting Guides

Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product oils out? cool->oiling_out Oiling Out filter_dry Filter and dry crystals crystals_form->filter_dry Yes no_crystals No crystals or very few form crystals_form->no_crystals No end_ok Pure Product filter_dry->end_ok too_much_solvent Too much solvent used? no_crystals->too_much_solvent boil_off Boil off some solvent and cool again too_much_solvent->boil_off Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No boil_off->cool induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Cool in ice bath supersaturated->induce_crystallization Yes wrong_solvent Consider a different solvent system supersaturated->wrong_solvent No induce_crystallization->cool reheat_add_solvent Reheat to dissolve oil, add more of the more polar solvent (if mixed), and cool slowly oiling_out->reheat_add_solvent Yes oiling_out->wrong_solvent No reheat_add_solvent->cool

Troubleshooting workflow for recrystallization.
Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
The chosen solvent is not suitable.The compound may be too soluble in the solvent even at low temperatures. A different solvent or a mixed solvent system should be tested.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.[1]
The solution cooled too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The compound is significantly impure.Consider purifying by column chromatography first to remove the bulk of the impurities.[1]
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.
The purified crystals are colored. The color is inherent to the compound.If this compound is expected to be colored, this is not an issue.
Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.
Column Chromatography

G start Start Column Chromatography pack_column Pack the column with stationary phase (e.g., silica gel) start->pack_column load_sample Load the sample pack_column->load_sample elute_collect Elute with solvent system and collect fractions load_sample->elute_collect analyze_fractions Analyze fractions (TLC) elute_collect->analyze_fractions separation_ok Good separation? analyze_fractions->separation_ok compound_streaking Compound streaking/tailing analyze_fractions->compound_streaking Streaking combine_pure Combine pure fractions and evaporate solvent separation_ok->combine_pure Yes poor_separation Poor or no separation separation_ok->poor_separation No end_ok Pure Product combine_pure->end_ok wrong_eluent Incorrect eluent polarity? poor_separation->wrong_eluent adjust_eluent Adjust eluent polarity: - Too high Rf: decrease polarity - Too low Rf: increase polarity wrong_eluent->adjust_eluent Yes overloaded Column overloaded? wrong_eluent->overloaded No adjust_eluent->elute_collect use_larger_column Use a larger column or load less sample overloaded->use_larger_column Yes cracked_column Cracked or channeled column? overloaded->cracked_column No use_larger_column->pack_column repack_column Repack the column carefully cracked_column->repack_column Yes repack_column->pack_column acidic_compound Is the compound acidic/basic? compound_streaking->acidic_compound add_modifier Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic) acidic_compound->add_modifier Yes insoluble_sample Sample not fully soluble in eluent? acidic_compound->insoluble_sample No add_modifier->elute_collect dry_loading Use dry loading method insoluble_sample->dry_loading Yes dry_loading->load_sample

Troubleshooting workflow for column chromatography.
Issue Possible Cause Solution
Poor or no separation of compounds. Incorrect solvent system (eluent).The polarity of the eluent is critical. If the compounds are moving too quickly (high Rf), decrease the eluent polarity. If they are moving too slowly (low Rf), increase the eluent polarity. Test different solvent systems using TLC first.
The column was overloaded.The amount of sample should be appropriate for the size of the column. As a general rule, use about 20-30 g of silica gel for every 1 g of crude material.
The column was packed improperly.Cracks or channels in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly and is not allowed to run dry.
The compound bands are streaking or tailing. The compound is too polar for the eluent.Gradually increase the polarity of the eluent (gradient elution).
The sample was loaded in too much solvent.Dissolve the sample in the minimum amount of solvent before loading it onto the column.[2]
The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to reduce tailing.
The column is running very slowly or is blocked. The stationary phase particles are too fine.Use a coarser grade of silica gel.
The sample has precipitated at the top of the column.The sample may not be very soluble in the initial eluent. Consider using a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Air bubbles are trapped in the column.Take care to avoid introducing air into the column during packing and elution.
Cannot find the compound after running the column. The compound is colorless and was missed during fraction collection.Analyze all collected fractions by TLC.
The compound is either still on the column or eluted very quickly.Check the first few fractions for very non-polar compounds. If the compound is very polar, it may require a much more polar eluent to be eluted.
The compound may have decomposed on the silica gel.Some compounds are unstable on acidic silica gel. Consider using neutral alumina or deactivated silica gel as the stationary phase.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization of this compound

Note: The optimal solvent must be determined experimentally. The following are suggestions based on the polarity of the target compound.

Solvent/System Rationale
EthanolA polar protic solvent that is often a good choice for recrystallizing moderately polar organic compounds.
IsopropanolSimilar to ethanol, but slightly less polar.
Ethyl Acetate/HexaneA mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy. This indicates the saturation point.
TolueneA non-polar aromatic solvent that may be suitable if the compound has good solubility at high temperatures and poor solubility at low temperatures.
Acetone/WaterA polar aprotic/polar protic mixture. Dissolve in hot acetone and add hot water until turbidity is observed.
Table 2: Suggested Solvent Systems for Column Chromatography of this compound on Silica Gel

Note: The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate.

Eluent System (v/v) Polarity Comments
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumA common starting point for many organic compounds. The ratio can be adjusted to achieve the desired separation.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar compounds. A small amount of methanol significantly increases the eluent's polarity.
Toluene / Acetone (e.g., 9:1 to 7:3)MediumAn alternative to chlorinated solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents from Table 1. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Preparation:

    • Secure a chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, draining excess eluent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient of increasing solvent polarity can be used to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

References

Common side products in the synthesis of 2-(4-Nitrophenyl)malonaldehyde and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-nitrophenyl)malonaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and plausible method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group (-CHO) onto an activated aromatic ring. In this case, a suitable precursor such as 4-nitrophenylacetic acid or 4-nitrobenzyl cyanide would be reacted with a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The resulting intermediate is then hydrolyzed to yield the desired dialdehyde.

Q2: What are the most common side products in the synthesis of this compound via the Vilsmeier-Haack reaction?

While specific literature on the side products of this exact synthesis is limited, based on the mechanism of the Vilsmeier-Haack reaction and the reactivity of the starting materials, the following side products can be anticipated:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 4-nitrophenylacetic acid or 4-nitrobenzyl cyanide in the final product mixture.

  • Mono-formylated Intermediate: The reaction proceeds through a mono-formylated species. Incomplete hydrolysis of the second formylating agent can result in this intermediate as a byproduct.

  • Products from Side Reactions of the Nitro Group: Under certain conditions, the nitro group can be reduced or undergo other transformations, leading to impurities.

  • Polymeric Materials: Aldehydes, especially under acidic or basic conditions, can be prone to polymerization, leading to the formation of insoluble resinous materials.

  • Ortho-isomer Impurity: If the synthesis starts from nitration of a precursor like phenylacetic acid or benzyl cyanide, the formation of the ortho-nitro isomer is a common side reaction. This impurity can be carried through the subsequent formylation step.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of the reaction conditions:

  • Stoichiometry: Precise control of the ratio of the Vilsmeier reagent to the starting material is crucial. An excess of the reagent may lead to over-reaction, while an insufficient amount will result in incomplete conversion.

  • Temperature: The Vilsmeier-Haack reaction is often temperature-sensitive.[2] Running the reaction at the optimal temperature can help to control the reaction rate and minimize the formation of degradation products. It is often recommended to perform the initial stages of the reaction at low temperatures (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating.[1]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Quenching the reaction at the right point can prevent the formation of further byproducts.

  • Purity of Starting Materials: Using highly pure starting materials is critical. The presence of impurities, such as the ortho-isomer of the nitrated precursor, will inevitably lead to corresponding side products.

Q4: What are the recommended methods for purifying this compound?

Purification of the final product can be challenging due to its polarity and potential instability. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds.[6] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from side products.

  • Derivatization: In some cases, converting the aldehyde to a more stable crystalline derivative (e.g., a hydrazone or an acetal) can facilitate purification. The pure derivative can then be converted back to the aldehyde.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent.Ensure that the DMF and POCl₃ are fresh and anhydrous. Prepare the Vilsmeier reagent in situ at a low temperature.
Low reactivity of the starting material.The nitro group is deactivating, which can make the Vilsmeier-Haack reaction challenging. Consider using more forcing reaction conditions (higher temperature, longer reaction time), but monitor carefully for decomposition.
Incomplete hydrolysis.Ensure complete hydrolysis of the iminium intermediate by adding water or an aqueous base and allowing sufficient time for the reaction to complete.
Presence of a Significant Amount of Unreacted Starting Material Insufficient amount of Vilsmeier reagent.Increase the molar ratio of the Vilsmeier reagent to the starting material.
Reaction time is too short.Monitor the reaction by TLC and continue until the starting material is consumed.
Formation of a Dark, Tarry Substance Decomposition of the starting material or product.Run the reaction at a lower temperature. Minimize the reaction time.
Polymerization of the aldehyde product.Work up the reaction under neutral or slightly acidic conditions. Avoid strong bases.
Product is Difficult to Purify Presence of multiple, closely related side products.Optimize the reaction conditions to minimize side product formation. Employ high-resolution purification techniques like preparative HPLC if necessary.
Product instability.Handle the purified product under an inert atmosphere and store it at a low temperature, protected from light.

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This is a proposed general procedure and may require optimization.

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 4-nitrophenylacetic acid in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate.[1] Stir for an additional 30 minutes.

  • Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

ParameterCondition ACondition BCondition C
Vilsmeier Reagent:Substrate Ratio 2.5 : 13.5 : 12.5 : 1
Temperature (°C) 256080
Reaction Time (h) 1266
Expected Yield of Main Product ModerateHighLow (decomposition)
Predominant Side Product(s) Unreacted starting materialMinimalPolymeric material

Note: This table is illustrative and based on general principles of the Vilsmeier-Haack reaction. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Iminium_Intermediate Iminium Salt Intermediate 4-Nitrophenylacetic_Acid->Iminium_Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Hydrolysis Unreacted Unreacted Starting Material Iminium_Intermediate->Unreacted Incomplete Reaction Polymer Polymeric Byproducts Product->Polymer Decomposition/ Polymerization Ortho_Isomer Ortho-isomer Impurity (from precursor synthesis)

Caption: Proposed synthesis of this compound and potential side reactions.

References

Stability and long-term storage conditions for 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2-(4-Nitrophenyl)malonaldehyde?

A1: Based on the chemical structure, which includes a reactive aldehyde and a nitro-aromatic group, the recommended long-term storage conditions are in a cool, dark, and dry environment. To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q2: What are the potential degradation pathways for this compound?

A2: this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aldehyde groups are prone to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: As a dialdehyde, it may be susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Photodegradation: Aromatic nitro compounds can be light-sensitive and may degrade upon exposure to UV or visible light.

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal a change in color or physical state. However, for a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are recommended to assess the purity of the sample and detect the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. Prepare solutions fresh for each experiment.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure the analytical method can separate the parent compound from all potential degradants.
Low assay value Significant degradation of the compound.Re-evaluate the storage conditions and handling procedures. Consider re-purifying the material if significant degradation has occurred.

Stability and Storage Data

While specific quantitative stability data for this compound is not available, the following table provides a general guideline for storage conditions based on the stability of related compounds.

Condition Recommended Storage Potential Consequences of Deviation
Temperature 2-8 °C (Refrigerated)Increased rate of thermal degradation.
Humidity Dry environment (desiccator)Potential for hydrolysis.
Light Protected from light (amber vials or stored in the dark)Photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Oxidation of aldehyde groups.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of a compound like this compound. These studies are essential for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution program to achieve adequate separation of all peaks. A typical starting gradient could be:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a UV scan of the compound is recommended to determine the optimal wavelength).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity (PDA) hplc->pda

Caption: Workflow for a forced degradation study.

logical_relationship compound This compound (Initial Purity) degradation Degradation compound->degradation storage Storage Conditions (Temperature, Light, Humidity, Atmosphere) storage->degradation products Degradation Products degradation->products purity Final Purity degradation->purity Leads to Reduced

Caption: Factors influencing the stability of the compound.

Troubleshooting low conversion rates in reactions with 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Nitrophenyl)malonaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds and push-pull chromophores. Its electron-withdrawing nitro group and reactive dialdehyde functionality make it a key building block in Knoevenagel condensation and Vilsmeier-Haack type reactions for the creation of complex organic molecules with interesting optical and electronic properties.

Q2: What are the typical storage and handling conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its potential as a skin and eye irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with a potassium permanganate solution or visualization under UV light can be used to identify the spots.

Troubleshooting Guides for Low Conversion Rates

Low conversion rates are a common challenge in organic synthesis. Below are specific troubleshooting guides for reactions involving this compound.

Issue 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. With this compound, this reaction is crucial for forming α,β-unsaturated products.

Possible Causes and Solutions:

  • Inactive Catalyst: The basic catalyst (e.g., piperidine, pyridine, or an inorganic base) may be old, hydrated, or of insufficient quantity.

    • Solution: Use a fresh, anhydrous catalyst. Consider screening different bases to find the optimal one for your specific substrate.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Solution: Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Poor Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, acetonitrile). Protic solvents can solvate and deactivate the nucleophile, while aprotic polar solvents may enhance its reactivity.

  • Retro-Knoevenagel Reaction: The product can revert to the starting materials under certain conditions, especially with a strong electron-withdrawing group like the nitro group.[1]

    • Solution: Once the reaction has reached completion as monitored by TLC, proceed with the work-up promptly to isolate the product and prevent decomposition.

Issue 2: Inefficient Vilsmeier-Haack Reaction for Malonaldehyde Synthesis

The Vilsmeier-Haack reaction is used to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring, and is a key step in the synthesis of arylmalondialdehydes.

Possible Causes and Solutions:

  • Incorrect Stoichiometry of Reagents: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate is critical.

    • Solution: Optimize the stoichiometry of POCl₃ and DMF. A slight excess of the Vilsmeier reagent is often beneficial.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use fresh, anhydrous solvents and reagents.

  • Low Reactivity of the Substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate for efficient reaction.[2]

    • Solution: If the substrate is not sufficiently electron-rich, consider using a more activating directing group or a more reactive formylating agent.

  • Inadequate Reaction Temperature: The reaction temperature can influence the rate and selectivity of the formylation.

    • Solution: The optimal temperature can range from 0°C to 80°C depending on the substrate's reactivity.[3] Experiment with different temperatures to find the best conditions for your specific reaction.

Data Presentation

The following tables summarize typical yields for Knoevenagel condensation reactions with p-nitrobenzaldehyde (a related precursor) and for the synthesis of push-pull chromophores, which often involve intermediates derived from this compound.

Table 1: Yields of Knoevenagel Condensation with p-Nitrobenzaldehyde and Malononitrile under Various Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SeO₂/ZrO₂WaterRoom Temp0.598[4]
SeO₂/ZrO₂AcetonitrileRoom Temp2.592[4]
SeO₂/ZrO₂ChloroformRoom Temp6.045[4]
SeO₂/ZrO₂Solvent-freeRoom Temp0.7596[4]
PiperidineEthanolReflux6~90 (general)[5]

Table 2: Yields for the Synthesis of Push-Pull Chromophores

Reaction TypeReactantsYield (%)Reference
Click-type [2+2] cycloadditionDisubstituted alkynes and DDQ51-65[6][7]
Knoevenagel CondensationAldehyde precursors and 2-cyanoacetic acid26 (for an orange solid)[5]
Copper-catalyzed C-N couplingp-nitrophenyl tetrazole and aryl boronic acids37 (for a pale pink solid)[8]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound, which can be adapted for this compound.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde) (1 mmol)

  • Active methylene compound (e.g., malononitrile) (1 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • TLC setup

Procedure:

  • To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add the catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, the solvent may be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[2]

Protocol 2: General Procedure for Vilsmeier-Haack Reaction

This protocol provides a general method for the formylation of an electron-rich aromatic compound.

Materials:

  • Substrate (1 equiv)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Sodium acetate solution (5.6 equiv in water)

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substrate in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC).

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a cold sodium acetate solution.

  • Dilute the mixture with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Mandatory Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_4_Nitrophenyl_malonaldehyde This compound Nucleophilic_Attack Nucleophilic Attack 2_4_Nitrophenyl_malonaldehyde->Nucleophilic_Attack Active_Methylene_Compound Active Methylene Compound (Nu-H) Base_Catalyst Base Catalyst (e.g., Piperidine) Active_Methylene_Compound->Base_Catalyst Deprotonation Base_Catalyst->Nucleophilic_Attack Generates Nucleophile (Nu⁻) Dehydration Dehydration (-H₂O) Nucleophilic_Attack->Dehydration Alpha_Beta_Unsaturated_Product α,β-Unsaturated Product Dehydration->Alpha_Beta_Unsaturated_Product

Caption: Knoevenagel Condensation Workflow.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Substrate Electron-Rich Aromatic Substrate Substrate->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Pathway.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Catalyst Check Catalyst Activity and Amount Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Solvent Screen Different Solvents Check_Temp->Check_Solvent Check_Water Consider Water Removal Check_Solvent->Check_Water Check_Purity Verify Reactant Purity Check_Water->Check_Purity Monitor_TLC Monitor Reaction by TLC Check_Purity->Monitor_TLC Workup Prompt Work-up Post-Completion Monitor_TLC->Workup End Improved Conversion Workup->End

Caption: Troubleshooting Logic for Low Conversion.

References

How to manage the poor solubility of 2-(4-Nitrophenyl)malonaldehyde in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for managing the poor solubility of 2-(4-Nitrophenyl)malonaldehyde in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is the solubility of this compound poor in many common solvents?

A2: The poor solubility is likely due to a combination of factors. The presence of the polar nitro group and the aldehyde functionalities contributes to a high crystal lattice energy, which requires significant energy to overcome for dissolution. While the molecule has polar groups, the aromatic ring introduces a degree of nonpolar character, making it difficult to find a single solvent that can effectively solvate all parts of the molecule.

Q3: Can I simply use a large excess of solvent to dissolve the compound?

A3: While using a large volume of solvent might eventually dissolve the compound, it is often not a practical solution in a synthetic organic chemistry setting. Highly dilute reaction mixtures can lead to significantly slower reaction rates, and the subsequent removal of a large volume of solvent can be time-consuming and energy-intensive. It is generally preferable to find a suitable solvent system or technique to achieve the desired concentration.

Q4: Are there any safety concerns I should be aware of when handling this compound and the recommended solvents?

A4: Yes. This compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Many of the recommended solvents (DMF, DMSO, acetonitrile) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.

Troubleshooting Guide

Issue EncounteredPotential CauseTroubleshooting Suggestion(s)
This compound does not dissolve completely in the chosen solvent at room temperature. The solvent may not be optimal for this compound. The concentration may be too high for the given solvent.1. Solvent Screening: Test the solubility in a small scale with different recommended solvents (see Data Presentation section). 2. Co-solvency: Add a small amount of a co-solvent in which the compound is known to be more soluble (e.g., add DMF or DMSO to a reaction in ethanol). 3. Increase Temperature: Gently warm the mixture while stirring to see if the compound dissolves. Ensure the temperature is compatible with your reaction conditions.
The compound precipitates out of solution when another reagent is added. The addition of the new reagent has changed the polarity of the reaction mixture, reducing the solubility of your compound. The new reagent is reacting to form a less soluble product.1. Adjust Co-solvent Ratio: If using a co-solvent system, you may need to adjust the ratio to accommodate the change in polarity. 2. Order of Addition: Consider dissolving the this compound and the other reagent in separate portions of the solvent and then slowly adding one solution to the other with vigorous stirring.
The reaction is sluggish or does not proceed to completion, possibly due to poor solubility. A significant portion of the this compound may not be in solution and thus unavailable to react.1. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound and keep it suspended during the reaction. 2. Solid Dispersion: Prepare a solid dispersion of the compound with a carrier to improve its dissolution rate.
Increasing the temperature to dissolve the compound leads to decomposition or side product formation. This compound or other reactants/products may be thermally unstable under the reaction conditions.1. Lower Temperature with Sonication: Try running the reaction at a lower temperature and use sonication to assist with solubility. 2. Solvent with Higher Solubilizing Power: Switch to a solvent like DMF or DMSO that may dissolve the compound at a lower temperature.

Data Presentation

The following table summarizes the estimated solubility of this compound in common organic solvents. Please note that these are estimated values based on the solubility of structurally similar compounds. Experimental verification is recommended.

SolventSolvent TypeEstimated Solubility (at 25 °C)Notes
Dimethylformamide (DMF) Polar AproticHighOften a good first choice for dissolving polar, poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighSimilar to DMF, can be an excellent solvent for this compound.
Acetonitrile Polar AproticModerateMay be a suitable solvent, potentially requiring some gentle heating.
Ethanol Polar ProticLow to ModerateSolubility may be limited, but can be improved with co-solvents or heating.
Methanol Polar ProticLow to ModerateSimilar to ethanol in its solubilizing power for this type of compound.
Tetrahydrofuran (THF) Polar AproticLowGenerally not expected to be a good solvent for this compound.
Toluene NonpolarVery LowUnlikely to be an effective solvent.
Hexane NonpolarVery LowNot a suitable solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound in a reaction medium.

  • Primary Solvent Selection: Choose a primary reaction solvent in which this compound has at least partial solubility.

  • Co-solvent Selection: Select a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO).

  • Dissolution:

    • To the reaction vessel, add the this compound and the majority of the primary solvent.

    • While stirring, add the co-solvent dropwise until the this compound is fully dissolved.

    • Avoid using more than 10-20% v/v of the co-solvent if possible, as it may affect the reaction outcome.

  • Reaction Setup: Proceed with the addition of other reagents as required by your reaction protocol.

Protocol 2: Sonication-Assisted Dissolution

This method utilizes ultrasonic waves to break down solid particles and enhance dissolution.

  • Preparation: Place the this compound and the chosen reaction solvent in a reaction vessel (e.g., a round-bottom flask).

  • Sonication:

    • Place the reaction vessel in an ultrasonic bath.

    • Turn on the sonicator. The mechanical energy from the ultrasound will help to break apart the solid particles and increase the rate of dissolution.

    • Sonicate for 5-15 minutes, or until the solid is fully dissolved or a fine, stable suspension is formed.

  • Reaction: The reaction can be carried out in the ultrasonic bath to maintain the dissolved/suspended state of the compound.

Protocol 3: Increasing Reaction Temperature

For many compounds, solubility increases with temperature.

  • Setup: Add the this compound and the solvent to a reaction vessel equipped with a magnetic stirrer and a condenser.

  • Heating:

    • Gently heat the mixture using a heating mantle or oil bath while stirring.

    • Increase the temperature gradually until the compound dissolves.

    • Do not exceed the boiling point of the solvent or the decomposition temperature of any of the reactants.

  • Monitoring: Monitor the reaction mixture for any signs of decomposition (e.g., color change).

Protocol 4: Preparation of a Solid Dispersion

This technique involves dispersing the compound in a solid matrix to improve its dissolution rate.

  • Carrier Selection: Choose a soluble, inert carrier, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).

  • Co-dissolution:

    • Dissolve both the this compound and the carrier in a suitable common solvent (e.g., methanol or a mixture of solvents).

    • A typical ratio of compound to carrier is 1:5 to 1:10 by weight.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid film or powder.

  • Use in Reaction: The resulting solid dispersion can be added directly to the reaction mixture. The carrier will rapidly dissolve, releasing the this compound in a finely dispersed, more soluble form.

Visualizations

experimental_workflow cluster_start Starting Point cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvency Co-solvency start->cosolvency temperature Increase Temperature start->temperature sonication Sonication start->sonication solid_dispersion Solid Dispersion start->solid_dispersion end Homogeneous Reaction Mixture cosolvency->end temperature->end sonication->end solid_dispersion->end

Caption: Workflow for solubility enhancement methods.

troubleshooting_logic cluster_solutions Initial Troubleshooting Steps cluster_advanced Advanced Techniques issue Compound Insoluble? change_solvent Try a different solvent (e.g., DMF, DMSO) issue->change_solvent Yes use_cosolvent Add a co-solvent issue->use_cosolvent Yes heat Gently heat the mixture issue->heat Yes end Proceed with Reaction change_solvent->end Success solid_disp Prepare Solid Dispersion use_cosolvent->solid_disp If still problematic use_cosolvent->end Success sonicate Apply Sonication heat->sonicate If decomposition occurs heat->end Success sonicate->end Success solid_disp->end Success

Caption: Troubleshooting decision-making process.

Preventing unwanted polymerization of 2-(4-Nitrophenyl)malonaldehyde under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of 2-(4-Nitrophenyl)malonaldehyde during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a highly reactive dialdehyde. Its reactivity stems from the two aldehyde functional groups and the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbonyl carbons more susceptible to nucleophilic attack.[1][2] Like other aldehydes, it can undergo self-condensation or polymerization reactions, especially under unfavorable conditions. Malondialdehydes can exist in different forms depending on the pH, primarily as an enolate anion in neutral or basic solutions and as the undissociated enol form in acidic media, both of which are reactive.[3][4][5]

Q2: What are the common triggers for the polymerization of this compound?

Unwanted polymerization is typically initiated by:

  • pH Extremes: Both strong acids and bases can catalyze aldol-type condensation and polymerization.[3][6]

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization.

  • Presence of Impurities: Trace amounts of metals or other catalytic impurities can trigger polymerization.

  • Light Exposure: Similar to other reactive organic compounds, prolonged exposure to light, especially UV light, can promote radical-initiated polymerization.

  • Concentration: High concentrations of the aldehyde in solution can increase the rate of polymerization.

Q3: How can I visually identify if my this compound has started to polymerize?

Signs of polymerization include:

  • A change in the physical appearance of the solid from a crystalline powder to a waxy or gummy solid.

  • Discoloration of the solid or solution.

  • Formation of a precipitate or cloudiness in a previously clear solution.

  • A noticeable decrease in the solubility of the compound in a solvent in which it is normally soluble.

Q4: What general classes of inhibitors can be used to prevent aldehyde polymerization?

Commonly used inhibitors for aldehydes fall into several categories:

  • Phenolic Compounds (Radical Scavengers): Hydroquinone, 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are effective at quenching radical species that can initiate polymerization.

  • Amines: Tertiary amines like triethanolamine can act as stabilizers against autocondensation.[7]

  • Alkaline Agents: In very low concentrations (ppm level), substances like alkali metal hydroxides or carbonates can stabilize certain aliphatic aldehydes.[8] However, caution is advised as higher concentrations of base will catalyze polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Solution turns cloudy or forms a precipitate during reaction. Polymerization initiated by reaction conditions (e.g., heat, incompatible reagents, incorrect pH).1. Immediately cool the reaction mixture. 2. Review the reaction protocol to ensure compatibility of all reagents. 3. Buffer the reaction mixture if pH control is critical. 4. Consider adding a suitable inhibitor at a low concentration (see Protocol 1). 5. Filter the solution to remove the polymer before proceeding, if possible.
Solid reagent appears discolored or has a changed texture upon opening. Improper storage leading to slow polymerization over time.1. Store the reagent in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid storing in areas with fluctuating temperatures. 3. If purity is critical, consider purification of a small sample before use (see Protocol 2).
Reaction yield is consistently low, with intractable material remaining. Unwanted side reactions, including polymerization, are consuming the starting material.1. Lower the reaction temperature. 2. Reduce the concentration of the aldehyde in the reaction mixture. 3. Investigate the use of a polymerization inhibitor compatible with your reaction chemistry. 4. Ensure all solvents and reagents are pure and free from contaminants that could catalyze polymerization.
Inconsistent results between experimental batches. Variability in the purity of this compound or reaction setup.1. Standardize storage conditions for the reagent. 2. Record the date of receipt and opening on the container. 3. Perform a quality control check (e.g., melting point, NMR) on the starting material if it has been stored for an extended period. 4. Ensure reaction vessels are scrupulously clean and dry.

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Screening

This protocol outlines a method for testing the efficacy of different inhibitors for a specific reaction.

  • Setup: Prepare several small-scale parallel reactions. Include a control reaction with no inhibitor.

  • Inhibitor Selection: Choose potential inhibitors based on your reaction conditions (e.g., a phenolic inhibitor for radical reactions, a non-nucleophilic base for acid-catalyzed reactions).

  • Concentration: Prepare stock solutions of the inhibitors. Add the inhibitor to the reaction mixture at a concentration range of 100-1000 ppm.

  • Execution: Run the reactions under your standard conditions.

  • Monitoring: Monitor the reactions visually for signs of polymerization and analytically (e.g., by TLC, LC-MS) to assess the consumption of starting material and formation of product versus byproducts.

  • Analysis: Compare the yield and purity of the desired product in the inhibited reactions versus the control.

Inhibitor Class Example Inhibitor Typical Concentration (ppm) Mechanism Notes
PhenolicHydroquinone, MEHQ100 - 500Radical ScavengerEffective for radical-initiated polymerization. May need to be removed post-reaction.
AmineTriethanolamine50 - 200Base StabilizerCan prevent autocondensation.[7] Check for compatibility with other reagents.
Alkaline SaltSodium Bicarbonate5 - 20Micro-alkalinityCan stabilize against acid-catalyzed polymerization.[8] Use with extreme caution as higher amounts will promote polymerization.
Protocol 2: Purification of Partially Polymerized this compound

If the solid reagent shows signs of degradation, a small amount may be purified before use.

  • Solvent Selection: Choose a solvent in which the monomer is soluble but the polymer is not (e.g., dichloromethane, diethyl ether). Test solubility on a small scale first.

  • Dissolution: Dissolve the impure solid in a minimal amount of the chosen solvent at room temperature. The polymeric material may remain as an insoluble gum or solid.

  • Filtration: Quickly filter the solution to remove the insoluble polymer. A plug of celite or cotton in a pipette can be effective for small quantities.

  • Solvent Removal: Carefully remove the solvent from the filtrate under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath) to recover the purified monomer.

  • Verification: Confirm the purity of the recovered solid (e.g., by melting point or NMR) and use it immediately.

Visualizations

Below are diagrams illustrating key concepts and workflows for preventing polymerization.

G cluster_0 Troubleshooting Workflow Start Unwanted Polymerization Observed Check_pH Is pH acidic or basic? Start->Check_pH Check_Temp Is temperature elevated? Check_pH->Check_Temp No Solution_Buffer Buffer the reaction Check_pH->Solution_Buffer Yes Check_Purity Are reagents/solvents pure? Check_Temp->Check_Purity No Solution_Cool Lower reaction temperature Check_Temp->Solution_Cool Yes Solution_Purify Purify reagents/solvents Check_Purity->Solution_Purify No Solution_Inhibitor Add compatible inhibitor Check_Purity->Solution_Inhibitor Yes

Caption: A logical workflow for troubleshooting unwanted polymerization.

G cluster_1 Factors Promoting Polymerization Monomer This compound Polymer Unwanted Polymer Monomer->Polymer Polymerization Heat Heat Heat->Monomer Light Light (UV) Light->Monomer Catalysts Acid/Base Catalysts Catalysts->Monomer Impurities Metal Impurities Impurities->Monomer G cluster_2 Prevention Strategies Storage Proper Storage (Cool, Dark, Inert Atm.) Outcome Stable Monomer & Successful Reaction Storage->Outcome Conditions Controlled Conditions (Low Temp, Dilute) Conditions->Outcome Purity High Purity (Reagents & Solvents) Purity->Outcome Inhibitors Use of Inhibitors (e.g., MEHQ, BHT) Inhibitors->Outcome

References

Challenges in scaling up the laboratory synthesis of 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory synthesis of 2-(4-Nitrophenyl)malonaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the Vilsmeier-Haack reaction of 4-Nitrophenylacetic acid. The strong electron-withdrawing nature of the nitro group presents unique challenges to this formylation reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Deactivated Aromatic Ring: The electron-withdrawing nitro group deactivates the phenyl ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[1]1a. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 5-10°C to provide sufficient energy to overcome the activation barrier. Monitor for decomposition.1b. Extended Reaction Time: Prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).1c. Use a More Reactive Vilsmeier Reagent: Prepare the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of phosphorus oxychloride, as these can generate a more reactive formylating species.[2]
2. Poor Quality Reagents: Impurities in the starting material (4-Nitrophenylacetic acid) or solvent (DMF) can inhibit the reaction.2a. Recrystallize Starting Material: Purify the 4-Nitrophenylacetic acid by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to remove impurities.[3]2b. Use Anhydrous DMF: Ensure that the N,N-Dimethylformamide (DMF) is anhydrous, as water can quench the Vilsmeier reagent. Use a freshly opened bottle or distill from a suitable drying agent.
3. Inefficient Vilsmeier Reagent Formation: The reaction between DMF and the chlorinating agent may be incomplete.3. Stepwise Reagent Addition: Add the phosphorus oxychloride (or alternative) to the DMF at a low temperature (0-5°C) and allow the Vilsmeier reagent to form completely before adding the 4-Nitrophenylacetic acid.
Formation of Multiple Byproducts 1. Side Reactions: The reactive nature of the Vilsmeier reagent can lead to undesired side reactions with the starting material or solvent.1a. Strict Temperature Control: Maintain a consistent and controlled reaction temperature to minimize side reactions.1b. Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid acid or base-catalyzed decomposition of the product.
2. Diformylation: Although less likely with a deactivated ring, diformylation at other positions could occur under harsh conditions.2. Optimize Stoichiometry: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Avoid a large excess.
Difficult Product Isolation and Purification 1. Product Solubility: The product may have challenging solubility properties, making extraction and crystallization difficult.1. Solvent Screening: Perform small-scale solubility tests with a range of organic solvents to find a suitable system for extraction and recrystallization.
2. Oily Product: The crude product may isolate as an oil instead of a solid.2a. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.2b. Column Chromatography: Purify the product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Scale-up Challenges 1. Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic, leading to poor temperature control on a larger scale.1. Controlled Reagent Addition: Add the reagents slowly and in portions, with efficient stirring and external cooling, to manage the exotherm.1. Mechanical Stirring: Use a mechanical stirrer for larger reaction volumes to ensure efficient mixing and heat transfer.
2. Viscous Reaction Mixture: The reaction mixture may become thick and difficult to stir.2. Appropriate Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a stirrable mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable laboratory-scale synthesis is the Vilsmeier-Haack reaction.[4] This involves the formylation of an active methylene compound, in this case, the methylene group of 4-Nitrophenylacetic acid, using a Vilsmeier reagent, which is typically a mixture of N,N-Dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: Why is the yield of this compound often low?

A2: The primary reason for low yields is the presence of the electron-withdrawing nitro group on the phenyl ring. This group deactivates the molecule towards electrophilic substitution, which is a key step in the Vilsmeier-Haack reaction mechanism.[1] Overcoming this deactivation often requires more forcing reaction conditions, which can lead to side reactions and decomposition.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them appropriately, and spot them on a TLC plate alongside the starting material. A developing system such as a mixture of ethyl acetate and hexane can be used to visualize the disappearance of the starting material and the appearance of the product spot.

Q4: What are the key safety precautions for this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself can be exothermic and should be conducted with care, especially during scale-up.

Q5: My final product is a dark oil. How can I purify it?

A5: A dark, oily product is common and indicates the presence of impurities. Purification can be achieved through silica gel column chromatography. A gradient elution with a solvent system like hexane-ethyl acetate is often effective. After chromatography, you can attempt to crystallize the purified fractions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Nitrophenylacetic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with Substrate: Dissolve 4-Nitrophenylacetic acid (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40-50°C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) reaction Reaction with 4-Nitrophenylacetic acid (0°C to Reflux) reagent_prep->reaction Add Substrate workup Aqueous Work-up (Quenching & Extraction) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Reaction cause1 Deactivated Ring? start->cause1 cause2 Reagent Quality? start->cause2 cause3 Reaction Conditions? start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution2 Purify Reagents cause2->solution2 solution3 Optimize Stoichiometry & Temperature Control cause3->solution3

Caption: A logical approach to troubleshooting low-yield reactions.

References

Addressing inconsistent results in the synthesis of heterocycles using 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results and other challenges encountered during the synthesis of heterocycles using 2-(4-nitrophenyl)malonaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of heterocycles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired heterocycle product. What are the potential causes and how can I improve the outcome?

Answer:

Low or non-existent yields are a frequent challenge in organic synthesis and can be attributed to several factors when using this compound. The primary areas to investigate are the stability of the starting material, the reaction conditions, and the purity of the reagents.

Troubleshooting Workflow for Low Yield

G cluster_start Problem: Low/No Yield cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low or No Product Yield reagent_purity Check Purity of This compound and Nucleophile start->reagent_purity Possible Cause reagent_stability Assess Stability of This compound start->reagent_stability Possible Cause catalyst Optimize Catalyst (Type and Loading) start->catalyst Possible Cause solvent Evaluate Solvent Choice start->solvent Possible Cause temperature Adjust Reaction Temperature start->temperature Possible Cause water Consider Water Removal start->water Possible Cause purification Optimize Purification Method start->purification Possible Cause solution Improved Yield reagent_purity->solution Solution reagent_stability->solution Solution catalyst->solution Solution solvent->solution Solution temperature->solution Solution water->solution Solution purification->solution Solution

Caption: Troubleshooting flowchart for low product yield.

  • Starting Material Stability: this compound, like other malonaldehydes, can be susceptible to self-condensation, polymerization, or decomposition, especially under basic conditions or at elevated temperatures. The strong electron-withdrawing nitro group can further influence its stability.

    • Recommendation: Use freshly prepared or purified this compound for reactions. Store it in a cool, dark, and dry place. Before starting the reaction, it is advisable to check the purity of the starting material using techniques like NMR or melting point analysis.

  • Reaction Conditions:

    • Catalyst: The choice and amount of catalyst are critical. For pyrazole synthesis with hydrazine, often no strong acid or base is required, though a weak acid catalyst is sometimes employed. For pyrimidine synthesis with urea or guanidine, an acid or base catalyst is typically necessary to promote the cyclocondensation.

      • Recommendation: If using a base catalyst, consider milder bases like piperidine or pyridine to avoid decomposition of the malonaldehyde. For acid catalysis, a catalytic amount of a strong acid like HCl or a Lewis acid may be effective. Screen different catalysts and their concentrations to find the optimal conditions.

    • Solvent: The solvent should be inert to the reactants and facilitate the dissolution of all components.

      • Recommendation: Ethanol is a commonly used solvent for these types of condensations. Other polar protic or aprotic solvents like methanol, isopropanol, or DMF can also be explored.

    • Temperature: While heating is often required to drive the reaction to completion, excessive heat can lead to degradation of the starting material and the product.

      • Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Adjust the temperature as needed.

    • Water Removal: The condensation reaction produces water as a byproduct. The presence of water can reverse the reaction and lead to lower yields.

      • Recommendation: If applicable, use a Dean-Stark apparatus to remove water azeotropically.

  • Purity of Nucleophile: Ensure the nucleophile (e.g., hydrazine, urea, guanidine) is of high purity and free of contaminants that could interfere with the reaction.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions, and how can I improve the selectivity?

Answer:

The formation of multiple products often points to side reactions involving the reactive dicarbonyl functionality of this compound or subsequent reactions of the desired product.

Logical Relationship of Side Product Formation

G cluster_reactants Reactants cluster_reactions Potential Reactions cluster_products Products malonaldehyde This compound desired_reaction Desired Cyclocondensation malonaldehyde->desired_reaction self_condensation Malonaldehyde Self-Condensation malonaldehyde->self_condensation nucleophile Nucleophile (e.g., Hydrazine, Urea) nucleophile->desired_reaction incomplete_cyclization Incomplete Cyclization (Open-chain intermediates) desired_reaction->incomplete_cyclization If conditions are not optimal desired_product Target Heterocycle desired_reaction->desired_product side_products Side Products/ Impurities self_condensation->side_products incomplete_cyclization->side_products overreaction Product Over-reaction/ Decomposition overreaction->side_products desired_product->overreaction Under harsh conditions

Caption: Pathways leading to desired and side products.

  • Self-Condensation of Malonaldehyde: As mentioned, this compound can react with itself, especially in the presence of a base.

    • Recommendation: Add the malonaldehyde slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the concentration of free malonaldehyde low and favors the desired reaction.

  • Incomplete Cyclization: The reaction may stall at an open-chain intermediate if the conditions are not optimal for the final ring-closing step.

    • Recommendation: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC to track the disappearance of starting materials and intermediates. A stronger catalyst or higher temperature may be required to drive the cyclization to completion.

  • Reaction with Solvent: In some cases, the solvent (e.g., ethanol) can participate in side reactions.

  • Over-reaction or Decomposition of the Product: The newly formed heterocycle may not be stable under the reaction conditions and could undergo further reactions or decompose.

    • Recommendation: Monitor the reaction closely and stop it as soon as the product is formed in a reasonable amount. Avoid unnecessarily long reaction times and excessive temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and should I purify it before use?

A1: The purity of commercially available this compound can vary. It is highly recommended to assess the purity of the starting material before use, for example, by taking a melting point or running a quick ¹H NMR spectrum. If impurities are detected, purification by recrystallization may be necessary to obtain consistent results.

Q2: What are the best analytical techniques to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress in real-time. By spotting the starting materials, the reaction mixture, and co-spotting, you can track the consumption of reactants and the formation of the product. Once the reaction is complete, ¹H NMR and Mass Spectrometry are essential for confirming the structure and purity of the isolated product.

Q3: How does the electron-withdrawing nitro group affect the reaction?

A3: The nitro group is a strong electron-withdrawing group, which makes the aldehydic protons of the malonaldehyde more electrophilic and susceptible to nucleophilic attack. This can increase the reaction rate compared to unsubstituted or electron-donating group-substituted arylmalonaldehydes. However, it can also make the starting material more prone to decomposition under strongly basic conditions.

Q4: Are there any safety precautions I should be aware of when working with this compound?

A4: As with all chemicals, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the synthesis of pyrazoles and pyrimidines from this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Synthesis of 3-(4-Nitrophenyl)pyrazole

This protocol is adapted from the synthesis of 3-(4-nitrophenyl)pyrazole from a similar precursor.[1]

Experimental Workflow for Pyrazole Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Dissolve this compound and Hydrazine Hydrate in Ethanol heat Heat the Mixture (e.g., 60 °C) reactants->heat monitor Monitor by TLC heat->monitor cool Cool the Reaction Mixture monitor->cool Upon Completion filter Filter the Precipitated Solid cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product 3-(4-Nitrophenyl)pyrazole dry->product

Caption: Step-by-step workflow for the synthesis of 3-(4-nitrophenyl)pyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 5-(4-Nitrophenyl)pyrimidine-2,4-diol (A Tautomer of the corresponding Pyrimidine)

This is a general procedure for a Biginelli-type reaction.

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), urea (1.5 equivalents), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a Lewis acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture. The product may precipitate.

  • Purification: Filter the solid, wash with cold solvent, and recrystallize if necessary.

Data Presentation

The following tables provide a summary of typical reaction parameters that can be used as a starting point for optimization.

Table 1: Reaction Conditions for Heterocycle Synthesis

HeterocycleNucleophileCatalystSolventTemperature (°C)Typical Reaction Time (h)
PyrazoleHydrazine HydrateNone or weak acidEthanol60-801-4
PyrimidineUreaAcid (e.g., HCl)EthanolReflux4-8
PyrimidineGuanidineBase (e.g., NaOEt)EthanolReflux2-6

Table 2: Expected Spectroscopic Data for a Nitrophenyl-Substituted Heterocycle

AnalysisExpected Observations
¹H NMR Aromatic protons of the nitrophenyl group typically appear as two doublets in the range of 7.5-8.5 ppm. Protons on the heterocyclic ring will have characteristic shifts depending on the ring system.
¹³C NMR Aromatic carbons of the nitrophenyl group will appear in the range of 120-150 ppm. The carbon attached to the nitro group will be downfield. Carbons of the heterocyclic ring will have shifts characteristic of the specific heterocycle.
IR Strong absorptions around 1520 and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group. C=N and C=C stretching vibrations will be present in the 1650-1500 cm⁻¹ region.
Mass Spec The molecular ion peak corresponding to the mass of the expected product.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(4-Nitrophenyl)malonaldehyde and Phenylmalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-(4-nitrophenyl)malonaldehyde and its unsubstituted counterpart, phenylmalonaldehyde. The introduction of a nitro group at the para-position of the phenyl ring significantly alters the electronic properties of the molecule, leading to a pronounced difference in reactivity. This analysis is supported by fundamental principles of physical organic chemistry and provides a framework for empirical validation.

Introduction to the Compounds

Both 2-phenylmalonaldehyde and this compound are β-dicarbonyl compounds, a class known for its utility as versatile building blocks in organic synthesis, particularly in the formation of heterocyclic compounds.[1] Their reactivity is primarily centered on the electrophilic nature of the two aldehyde carbons. The key structural difference lies in the substituent on the phenyl ring, which dictates the electron density at the reactive sites.

  • Phenylmalonaldehyde: The parent compound, where a phenyl group is attached to the central carbon of the malonaldehyde unit. The phenyl group itself has a modest influence on the electron density of the dicarbonyl system.

  • This compound: Features a strongly electron-withdrawing nitro (NO₂) group at the para-position of the phenyl ring. This group is critical in modulating the molecule's electrophilicity.

Electronic Effects and Predicted Reactivity

The reactivity of these compounds in nucleophilic reactions is governed by the electrophilicity of the carbonyl carbons. The substituent on the phenyl ring directly influences this property through inductive and resonance effects.

The nitro group in this compound is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it withdraws electron density from the entire molecule, including the malonaldehyde moiety. This withdrawal occurs through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the phenyl ring through the sigma bonds.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto itself, further reducing the electron density on the ring and, by extension, on the attached malonaldehyde.

This net withdrawal of electron density makes the carbonyl carbons of this compound significantly more electron-deficient (more electrophilic) compared to those in the unsubstituted phenylmalonaldehyde. Consequently, this compound is predicted to be substantially more reactive towards nucleophiles.

This prediction is consistent with the principles of the Hammett equation , which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[2][3][4] The para-nitro substituent has a large, positive Hammett substituent constant (σₚ), indicating its strong electron-withdrawing nature. For reactions that are accelerated by electron-withdrawing groups (i.e., those with a positive reaction constant, ρ), such as nucleophilic attack on a carbonyl group, the rate of reaction for the 4-nitro-substituted compound would be significantly higher.[2][3]

G cluster_unsubstituted Phenylmalonaldehyde cluster_nitro This compound Unsub Phenyl Group (Weakly Influential) Unsub_Effect Nominal Electron Density at Carbonyl Carbons Unsub->Unsub_Effect Unsub_Reactivity Baseline Electrophilicity and Reactivity Unsub_Effect->Unsub_Reactivity Comparison Comparison Unsub_Reactivity->Comparison Less Reactive Nitro 4-Nitro Group (Strongly Electron-Withdrawing) Nitro_Effect Significant Decrease in Electron Density at Carbonyls Nitro->Nitro_Effect Nitro_Reactivity Enhanced Electrophilicity and Higher Reactivity Nitro_Effect->Nitro_Reactivity Nitro_Reactivity->Comparison More Reactive G start Start: Prepare Stock Solutions (Aldehydes, Malononitrile, Catalyst) lambda_max Determine λ_max of Condensation Product start->lambda_max kinetic_run Perform Kinetic Run in Spectrophotometer (Mix Reactants & Catalyst) lambda_max->kinetic_run monitor_abs Monitor Absorbance vs. Time at Constant Temperature kinetic_run->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data calc_rate Calculate Initial Rate / Rate Constant (k) plot_data->calc_rate compare Compare Rates to Determine Relative Reactivity calc_rate->compare

References

A Comparative Guide to 2-(2-Nitrophenyl)malonaldehyde and its 4-Nitro Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Synthesis and Physicochemical Properties of Ortho- and Para-Nitrophenyl Malonaldehydes

For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical intermediates is paramount. This guide provides a comparative analysis of two isomeric compounds: 2-(2-nitrophenyl)malonaldehyde and 2-(4-nitrophenyl)malonaldehyde. The positional difference of the nitro group on the phenyl ring significantly influences the synthesis and properties of these compounds, impacting their potential applications. This document outlines a plausible synthetic approach, presents a comparison of their known physicochemical properties, and discusses the anticipated differences in their reactivity based on fundamental chemical principles.

Physicochemical Properties: A Comparative Overview

Property2-(2-Nitrophenyl)malonaldehydeThis compound
Molecular Formula C₉H₇NO₄[1]C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [1]193.16 g/mol [2]
CAS Number 53868-44-3[1]18915-53-2[2]
Appearance Not specifiedBeige solid[2]
Melting Point Not specified231-233 °C (decomposes)[2]

Synthesis of Nitrophenyl Malonaldehydes

A feasible and widely utilized method for the formylation of activated aromatic compounds is the Vilsmeier-Haack reaction.[3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[3][4][5] For the synthesis of 2-(nitrophenyl)malonaldehydes, the corresponding nitrophenylacetic acids would serve as suitable starting materials. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the reaction conditions crucial for successful formylation.

Below is a generalized experimental protocol for the synthesis of nitrophenyl malonaldehydes via the Vilsmeier-Haack reaction. It is important to note that optimization of reaction times, temperatures, and stoichiometry may be necessary for each specific isomer.

Experimental Protocol: Vilsmeier-Haack Formylation of Nitrophenylacetic Acid

Materials:

  • Nitrophenylacetic acid (2-nitro or 4-nitro isomer)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium acetate (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the respective nitrophenylacetic acid (ortho- or para-isomer) in anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Add anhydrous sodium acetate and stir until the excess reagent is decomposed. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude 2-(nitrophenyl)malonaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_purification Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Start Nitrophenylacetic Acid (ortho or para) Start->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Work-up Crude->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Final Pure 2-(Nitrophenyl)malonaldehyde Purify->Final

Caption: Generalized workflow for the synthesis of 2-(nitrophenyl)malonaldehydes.

Comparative Properties and Reactivity

The position of the nitro group is expected to have a profound impact on the chemical properties and reactivity of the two isomers.

Electronic Effects:

  • This compound (para-isomer): The nitro group at the para position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). This delocalization of electron density from the phenyl ring significantly influences the reactivity of the aldehyde groups.

  • 2-(2-Nitrophenyl)malonaldehyde (ortho-isomer): The nitro group at the ortho position also exhibits strong -I and -R effects. However, steric hindrance between the bulky nitro group and the malonaldehyde moiety can force the nitro group out of the plane of the phenyl ring. This potential loss of planarity may reduce the extent of the resonance effect compared to the para-isomer.

Acidity of the Malonaldehyde Proton:

The proton on the carbon atom between the two aldehyde groups in malonaldehyde is acidic. The electron-withdrawing nitro group on the phenyl ring will increase the acidity of this proton in both isomers compared to unsubstituted phenylmalonaldehyde. The stronger the electron-withdrawing effect, the more acidic the proton. It is anticipated that the para-isomer will have a slightly more acidic malonaldehyde proton due to the unhindered resonance effect of the nitro group.

Reactivity of the Aldehyde Groups:

The aldehyde groups are susceptible to nucleophilic attack. The electron-withdrawing nitro group will increase the electrophilicity of the carbonyl carbons in both isomers, making them more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The para-isomer is expected to exhibit slightly higher reactivity in this regard due to the more effective delocalization of the negative charge in the transition state.

Intramolecular Interactions:

In the ortho-isomer, there is a possibility of intramolecular hydrogen bonding between the aldehydic proton (in its enol form) and an oxygen atom of the nitro group. This interaction could influence its conformation, stability, and spectroscopic properties. Such an interaction is not possible in the para-isomer.

Anticipated Spectroscopic Differences

Spectroscopic TechniqueExpected Differences
¹H NMR The chemical shifts of the aromatic protons will be different due to the different substitution patterns. The aldehydic protons may also show slight differences in chemical shifts. In the ortho-isomer, coupling between the aldehydic proton and the ortho-protons on the phenyl ring might be observed.
¹³C NMR The chemical shifts of the aromatic carbons and the carbonyl carbons will differ between the two isomers.
IR Spectroscopy The C=O stretching frequency of the aldehyde groups may be slightly different due to the electronic effects of the nitro group at different positions. The N-O stretching frequencies of the nitro group might also vary.
UV-Vis Spectroscopy The λ(max) and molar absorptivity are expected to differ due to the different electronic transitions possible in the ortho and para isomers.

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways involving these compounds are not detailed in the available literature, a hypothetical pathway illustrating their potential role as electrophilic agents that could react with nucleophilic residues in proteins (e.g., cysteine thiols) is presented below. This type of interaction is common for aldehydes and can lead to cellular stress responses.

Signaling_Pathway Compound 2-(Nitrophenyl)malonaldehyde (ortho or para) Adduct Covalent Adduct (Protein-Compound) Compound->Adduct Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Adduct Stress Cellular Stress Response Adduct->Stress Downstream Downstream Signaling (e.g., Nrf2 activation) Stress->Downstream

Caption: Hypothetical pathway of cellular interaction for nitrophenyl malonaldehydes.

Conclusion

The choice between 2-(2-nitrophenyl)malonaldehyde and its 4-nitro isomer will depend on the specific requirements of the intended application. The para-isomer is anticipated to be more electronically activated and potentially more reactive in nucleophilic additions due to the unhindered resonance effect of the nitro group. Conversely, the ortho-isomer's properties may be influenced by steric effects and potential intramolecular hydrogen bonding. The provided synthetic protocol offers a starting point for the preparation of these compounds, although further optimization is recommended. Future experimental studies are necessary to fully elucidate and compare the properties and reactivity of these two valuable chemical intermediates.

References

A Comparative Guide to the Validation of an Analytical HPLC Method for 2-(4-Nitrophenyl)malonaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Nitrophenyl)malonaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, presents performance data in comparison to alternative methods, and outlines the validation process in accordance with established guidelines.

The quantification of this compound, a potential marker or intermediate in various chemical and biological systems, requires a reliable and robust analytical method. HPLC with UV detection offers a precise and accessible approach for this purpose. The validation of such a method is critical to ensure that the results are accurate and reproducible.[1] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which details the validation characteristics required for analytical procedures.[3][4]

Validated HPLC Method: Experimental Protocol

This section details the optimized chromatographic conditions and sample preparation procedures for the quantification of this compound.

1.1. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Detection Wavelength: 275 nm, based on the chromophore of the nitrophenyl group.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

1.2. Preparation of Standards and Samples

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be required to remove interfering substances.[8][9]

HPLC Method Validation Workflow

The validation of the analytical method follows a structured workflow to assess its performance characteristics. The key parameters evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

HPLC_Validation_Workflow HPLC Method Validation Workflow A Method Development (Selectivity Optimization) B Validation Protocol Definition A->B Finalize Conditions I System Suitability Test (Pre-run check) B->I Define Criteria C Specificity / Selectivity (Peak Purity, Interference Check) D Linearity & Range C->D E Accuracy (% Recovery) D->E G LOD & LOQ (Signal-to-Noise Ratio) D->G F Precision (Repeatability & Intermediate) E->F H Robustness (Variations in Method Parameters) F->H J Validated Method Report H->J Compile Data I->C Proceed if SST passes

Caption: Workflow for the validation of an analytical HPLC method.

Performance Characteristics & Validation Data

The performance of the HPLC method was evaluated according to ICH Q2(R1) guidelines.[3][4] The results are summarized in the table below.

Validation Parameter Methodology Acceptance Criteria Result
Specificity Analyzed blank, placebo, and analyte-spiked samples.No interference at the analyte's retention time. Peak purity index > 0.99.No interference observed. Peak purity confirmed with DAD.
Linearity & Range Five concentrations analyzed in triplicate (0.5 - 50 µg/mL).Correlation coefficient (R²) ≥ 0.998.R² = 0.9995
Accuracy (% Recovery) Spiked samples at three levels (80%, 100%, 120% of target).98.0% - 102.0% recovery.[9]99.2% - 101.5%
Precision (RSD%) Repeatability: 6 replicates at 100% concentration.Intermediate: Different analyst, different day.RSD ≤ 2.0%.[10]Repeatability: 0.8%Intermediate: 1.3%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N = 3:1).S/N ≥ 3.0.15 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N = 10:1).[10]S/N ≥ 10.0.50 µg/mL
Robustness Small variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).RSD ≤ 2.0% for varied conditions.Method deemed robust; RSD < 2.0% for all variations.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and reliable, other techniques can be employed for the quantification of aldehydes like this compound. The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Parameter HPLC-UV (Validated Method) LC-MS/MS Spectrophotometry (TBARS Assay)
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Colorimetric reaction with Thiobarbituric Acid (TBA).[11]
Specificity High (based on retention time and UV spectrum).Very High (based on retention time and mass fragmentation).Low (reacts with other aldehydes, known as TBARS).[12]
Sensitivity (LOQ) Moderate (e.g., ~0.5 µg/mL or ~2 µM).Very High (can reach nM or pM levels).[12][13]Low (typically in the µM range).[12]
Linearity Range Wide (typically 2-3 orders of magnitude).Wide (can be 4-5 orders of magnitude).Narrow.[12]
Precision (RSD%) Excellent (<2%).[10]Excellent (<5-10%).[12]Poor (>15%).[12]
Instrumentation Cost Moderate.High.Low.
Throughput Moderate (typical run time 5-10 min).Moderate to High.High (suitable for plate-based assays).
Best For Routine quantification, quality control, stability studies.Trace-level quantification in complex biological matrices, metabolite identification.Screening large numbers of samples for general oxidative stress.

Conclusion

The validated HPLC-UV method provides a reliable, precise, and accurate technique for the routine quantification of this compound. It offers a balance of performance, cost, and accessibility suitable for most research and quality control laboratories. For applications demanding ultra-high sensitivity and specificity, particularly in complex biological samples, LC-MS/MS presents a superior, albeit more resource-intensive, alternative. The spectrophotometric TBARS assay, while simple and high-throughput, lacks the specificity required for accurate quantification of a single aldehyde and is best used as a general screening tool for lipid peroxidation. The selection of the most appropriate method should be guided by the specific analytical requirements of the study.

References

Comparative analysis of different synthetic routes to 2-(4-Nitrophenyl)malonaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes to 2-(4-Nitrophenyl)malonaldehyde, a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The comparison focuses on key performance metrics, providing experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.

Executive Summary

Two promising synthetic pathways to this compound are explored: a two-step approach involving a Knoevenagel condensation followed by hydrolysis, and a direct one-pot Vilsmeier-Haack formylation. The Knoevenagel condensation route offers high yields for the initial condensation step, while the Vilsmeier-Haack reaction presents a more direct approach. This guide will delve into the experimental details of each method, presenting a clear comparison of their respective advantages and disadvantages.

Data Presentation

ParameterRoute 1: Knoevenagel Condensation & HydrolysisRoute 2: Vilsmeier-Haack Formylation
Starting Materials 4-Nitrobenzaldehyde, Malononitrile4-Nitrophenylacetic acid, Vilsmeier reagent (POCl₃/DMF)
Key Intermediates 2-(4-Nitrobenzylidene)malononitrileChloroiminium salt
Overall Yield Yield for condensation step is high (up to 99%).[1] Overall yield is dependent on the efficiency of the subsequent hydrolysis step.Data not explicitly found for this specific substrate, but is a common method for arylmalonaldehyde synthesis.[2][3]
Reaction Conditions Condensation: Room temperature to 60°C. Hydrolysis: Requires acidic or basic conditions.Typically requires cooling for reagent preparation, followed by heating.
Reaction Time Condensation: 5-7 minutes (ultrasound) to several hours.[4] Hydrolysis time is variable.Variable, often several hours.
Catalyst/Reagents Base catalyst (e.g., piperidine, ammonium acetate) for condensation; Acid or base for hydrolysis.Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
Advantages High yield for the initial condensation step, readily available starting materials.Direct, one-pot synthesis.
Disadvantages Two-step process, requires isolation of intermediate, hydrolysis conditions need optimization.The Vilsmeier reagent is moisture-sensitive and corrosive. The reaction may not be suitable for substrates with electron-withdrawing groups.

Experimental Protocols

Route 1: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile and Subsequent Hydrolysis

This two-step route first involves the formation of 2-(4-Nitrobenzylidene)malononitrile, which is then hydrolyzed to the target malonaldehyde.

Step 1: Synthesis of 2-(4-Nitrobenzylidene)malononitrile

  • Materials:

    • 4-Nitrobenzaldehyde

    • Malononitrile

    • Ethanol or Water

    • Catalyst (e.g., piperidine or alum)

  • Procedure (Alum-catalyzed in water): [1]

    • In a round-bottom flask, combine an equimolar mixture of 4-nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (10 ml).

    • Add 20 mol% of alum to the mixture.

    • Stir the reaction mixture at 60°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will precipitate.

    • Isolate the solid product by filtration and recrystallize from ethanol.

  • Expected Yield: 99%[1]

Step 2: Hydrolysis of 2-(4-Nitrobenzylidene)malononitrile

A detailed, optimized protocol for the hydrolysis of 2-(4-nitrobenzylidene)malononitrile to this compound was not explicitly found in the searched literature. However, the general principle involves the acid or base-catalyzed hydrolysis of the dinitrile and the carbon-carbon double bond. This step would require careful optimization of reaction conditions (acid/base concentration, temperature, and reaction time) to achieve a good yield of the desired dialdehyde without promoting side reactions.

Route 2: Vilsmeier-Haack Formylation of 4-Nitrophenylacetic Acid

The Vilsmeier-Haack reaction provides a direct method for the formylation of activated aromatic compounds.[2][5][6][7] While a specific protocol for 4-nitrophenylacetic acid was not found, a general procedure for the formylation of an active methylene group adjacent to an aromatic ring is as follows. The electron-withdrawing nature of the nitro group may necessitate harsher reaction conditions.

  • Materials:

    • 4-Nitrophenylacetic acid

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure (General): [3]

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C to form the Vilsmeier reagent.

    • After the addition is complete, add 4-nitrophenylacetic acid to the freshly prepared Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat as necessary to drive the reaction to completion (monitoring by TLC).

    • After the reaction is complete, pour the mixture into ice-cold water and neutralize with a base (e.g., NaOH solution) to a pH of 8-9.

    • The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Comparison cluster_route1 Route 1: Knoevenagel Condensation & Hydrolysis cluster_route2 Route 2: Vilsmeier-Haack Formylation start1 4-Nitrobenzaldehyde + Malononitrile intermediate1 2-(4-Nitrobenzylidene)malononitrile start1->intermediate1 Knoevenagel Condensation (Base Catalyst) product1 This compound intermediate1->product1 Hydrolysis (Acid/Base) end_point start2 4-Nitrophenylacetic Acid product2 This compound start2->product2 Vilsmeier-Haack Formylation (POCl3, DMF) start_point

Caption: Comparative workflow of two synthetic routes to this compound.

References

Spectroscopic characterization to confirm the structure of 2-(4-Nitrophenyl)malonaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The precise structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 2-(4-Nitrophenyl)malonaldehyde, a molecule of interest due to its potential applications stemming from the reactivity of its dialdehyde functionality and the electronic properties of the nitrophenyl group, unambiguous spectroscopic characterization is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, with supporting data from analogous compounds.

Executive Summary

This guide outlines the key spectroscopic features expected for this compound, drawing comparisons with the well-characterized compound 4-nitrobenzaldehyde and the parent structure, malonaldehyde. The structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the title compound are not widely available, this guide presents the expected spectral characteristics based on established principles and data from closely related structures.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its comparative compounds.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Observed, 400 MHz, CDCl₃, δ in ppm)

Proton This compound (Predicted) 4-Nitrobenzaldehyde (Observed) Malonaldehyde (Observed in CDCl₃)
Aldehydic (-CHO)~9.5 - 10.5 (s, 2H)10.18 (s, 1H)~9.2 (d, 2H)
Methine (-CH-)~5.0 - 5.5 (s, 1H)-~5.8 (quintet, 1H)
Aromatic (H-2, H-6)~7.6 - 7.8 (d, J ≈ 8-9 Hz, 2H)8.11 (d, J = 8.5 Hz, 2H)-
Aromatic (H-3, H-5)~8.2 - 8.4 (d, J ≈ 8-9 Hz, 2H)8.40 (d, J = 8.5 Hz, 2H)-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Observed, 100 MHz, CDCl₃, δ in ppm)

Carbon This compound (Predicted) 4-Nitrobenzaldehyde (Observed) Malonaldehyde (Observed)
Aldehydic (C=O)~190 - 200191.4~192
Methine (-CH-)~50 - 60-~103
Aromatic (C-1)~140 - 145140.1-
Aromatic (C-2, C-6)~128 - 132130.5-
Aromatic (C-3, C-5)~123 - 125124.2-
Aromatic (C-4)~148 - 152151.1-

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound (Expected) 4-Nitrobenzaldehyde (Observed) Malonaldehyde (Observed)
C-H Stretch (Aldehyde)2820-2850, 2720-27502862, 27772830, 2730
C=O Stretch (Aldehyde)1680-170017051690
N-O Stretch (Asymmetric)1510-15301530-
N-O Stretch (Symmetric)1340-13601348-
C=C Stretch (Aromatic)~1600, ~14751605, 1475-

Table 4: Mass Spectrometry Data

Compound Ionization Mode Expected [M+H]⁺ (m/z)
This compoundESI+194.04

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction (Proposed)

A plausible synthetic route to this compound is the Vilsmeier-Haack formylation of a suitable precursor like 4-nitrophenylacetic acid.

  • Activation of DMF: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 4-nitrophenylacetic acid (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

    • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process and the key structural features being probed.

G cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound nmr_protons Proton Environments (Aromatic, Aldehydic, Methine) compound->nmr_protons 1H NMR nmr_carbons Carbon Skeleton (Carbonyl, Aromatic, Aliphatic) compound->nmr_carbons 13C NMR ir_groups Functional Groups (C=O, NO2, C-H) compound->ir_groups FT-IR ms_mass Molecular Weight & Formula compound->ms_mass MS

Caption: Probing structural features of this compound with different spectroscopic techniques.

Assessing the Purity of Synthesized 2-(4-Nitrophenyl)malonaldehyde: A Comparative Guide to Melting Point and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter influencing experimental outcomes, reproducibility, and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of classical and modern analytical techniques for assessing the purity of synthesized 2-(4-Nitrophenyl)malonaldehyde, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data for melting point determination and spectroscopic analysis, offering a framework for robust quality control.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules, including heterocyclic compounds with potential pharmacological activity. Its synthesis, commonly achieved through methods like the Vilsmeier-Haack formylation of 4-nitrotoluene, can introduce various impurities. These may include unreacted starting materials, byproducts from side reactions, or isomers. Therefore, rigorous purity assessment is essential to ensure the integrity of subsequent research and development.

This guide compares the utility of melting point analysis, a traditional and accessible method, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, we will touch upon chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as alternative, high-sensitivity approaches.

Purity Assessment Workflow

A logical workflow for the comprehensive purity analysis of a synthesized batch of this compound is crucial for obtaining reliable and well-characterized material. The following diagram illustrates a recommended experimental workflow.

Purity Assessment Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Purity Assessment cluster_2 Structural Confirmation & Detailed Purity Analysis cluster_3 High-Sensitivity Impurity Profiling (Optional) synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Phase workup->drying crude Crude Product Isolation drying->crude tlc Thin Layer Chromatography (TLC) - Spot comparison with starting material - Identification of major impurities crude->tlc Initial Check mp Melting Point Analysis - Comparison with literature value - Range indicates purity tlc->mp nmr NMR Spectroscopy (¹H & ¹³C) - Structural verification - Detection of isomeric impurities - Quantitative analysis (qNMR) mp->nmr If preliminary checks suggest reasonable purity ir FTIR Spectroscopy - Functional group identification (CHO, NO₂ groups) nmr->ir uv UV-Vis Spectroscopy - Conjugation analysis - Quantitative determination ir->uv hplc HPLC-UV - High-resolution separation - Quantification of non-volatile impurities uv->hplc For high-purity requirements or complex mixtures gcms GC-MS - Separation and identification of volatile impurities hplc->gcms

A Comparative Guide to Cross-Validation of Analytical Techniques for Reaction Monitoring in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise monitoring of chemical reactions is paramount. It ensures product quality, optimizes reaction yield, and provides critical data for regulatory submissions. The choice of analytical technique is crucial, and often, the use of orthogonal methods is necessary to gain a comprehensive understanding of reaction kinetics, impurity profiling, and endpoint determination. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for reaction monitoring. Furthermore, it emphasizes the critical role of cross-validation to ensure the integrity and consistency of the data generated.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolution and quantitative accuracy.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Key Performance Characteristics:

  • High Sensitivity and Resolution: Capable of detecting and quantifying trace impurities.

  • Robustness and Reproducibility: Well-established methods provide consistent results.

  • Quantitative Accuracy: With proper calibration, HPLC provides highly accurate concentration measurements.

  • Limitations: Requires chromatographic separation, which can be time-consuming, and detection can be compound-dependent.[2]

Experimental Protocol: Reaction Monitoring by RP-HPLC

A typical Reverse-Phase HPLC (RP-HPLC) method for monitoring the reaction of a small molecule drug candidate could be as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[3]

  • Mobile Phase: A gradient elution is often used, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile (also with 0.1% formic acid).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is set at the wavelength of maximum absorbance (λmax) of the analyte of interest.[3]

  • Sample Preparation: At various time points, an aliquot of the reaction mixture is quenched (e.g., by dilution in a cold solvent) and then injected into the HPLC system.[4]

  • Quantification: The concentration of reactants, intermediates, and products is determined by comparing their peak areas to a calibration curve generated from standards of known concentrations.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about molecules in solution.[2] It is particularly powerful for in-situ reaction monitoring, as it can observe all proton-containing species simultaneously without the need for chromatographic separation.[5][6]

Key Performance Characteristics:

  • In-situ Monitoring: Allows for real-time observation of the reaction as it occurs in the NMR tube.[5]

  • Structural Elucidation: Provides unambiguous identification of reactants, intermediates, and products.

  • Inherently Quantitative: The signal intensity is directly proportional to the number of nuclei, often eliminating the need for response factor correction.[2]

  • Limitations: Lower sensitivity compared to HPLC and MS, and potential for peak overlap in complex mixtures.[7]

Experimental Protocol: In-situ Reaction Monitoring by ¹H NMR

  • Sample Preparation: The reaction is initiated directly in a standard 5 mm NMR tube by mixing the reactants and any catalysts in a deuterated solvent.[8]

  • Instrumentation: A standard NMR spectrometer is used.

  • Data Acquisition: A series of one-dimensional (1D) ¹H NMR spectra are acquired at regular time intervals.[8] For kinetic studies, it is crucial to use a minimal number of scans to achieve adequate signal-to-noise for the peaks of interest to ensure high temporal resolution.[5]

  • Parameters: Key acquisition parameters such as the number of scans (ns), dummy scans (ds), spectral width (sw), and relaxation delay (d1) are optimized.[5]

  • Data Processing: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction).

  • Quantification: The relative concentrations of the different species are determined by integrating their characteristic peaks and comparing them to an internal standard of known concentration.

Mass Spectrometry (MS): Unparalleled Sensitivity and Specificity

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in complex mixtures.

Key Performance Characteristics:

  • Exceptional Sensitivity: Capable of detecting analytes at very low concentrations.[9]

  • High Specificity: Provides molecular weight information, which aids in the identification of unknown compounds.

  • Versatility: Can be coupled with various ionization techniques to suit different types of analytes.

  • Limitations: Ionization efficiency can be highly variable between compounds, which can affect quantitation without appropriate internal standards.[7]

Experimental Protocol: Reaction Monitoring by LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer) is used.[10][11]

  • Chromatography: The chromatographic conditions are similar to those used for HPLC-UV analysis.

  • Ionization: Electrospray ionization (ESI) is a common choice for small molecule analysis.

  • Mass Analysis: For quantitative studies, techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed for their high sensitivity and specificity.[9][11][12] In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte.[10][11]

  • Sample Preparation: Similar to HPLC, aliquots of the reaction mixture are taken at different time points, quenched, and then injected into the LC-MS system.

  • Quantification: The concentration of each component is determined by constructing a calibration curve based on the peak area of the analyte relative to that of a stable isotope-labeled internal standard.

Cross-Validation of Results: Ensuring Data Integrity

Cross-validation is the process of comparing results from two or more analytical methods to ensure their comparability and reliability.[13][14] This is particularly important in drug development when data from different techniques or laboratories need to be consolidated.[15][16]

The workflow for cross-validation typically involves analyzing the same set of samples with the different analytical methods and comparing the quantitative results. The acceptance criteria are based on the agreement between the data obtained from the different techniques.[16]

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Dev_HPLC Develop & Validate HPLC Method Analyze_Samples Analyze Identical Reaction Samples (Aliquots at various time points) Dev_HPLC->Analyze_Samples Dev_NMR Develop & Validate NMR Method Dev_NMR->Analyze_Samples Dev_MS Develop & Validate MS Method Dev_MS->Analyze_Samples Data_HPLC HPLC Data Set Analyze_Samples->Data_HPLC Data_NMR NMR Data Set Analyze_Samples->Data_NMR Data_MS MS Data Set Analyze_Samples->Data_MS Compare Compare Quantitative Results (e.g., concentration profiles) Data_HPLC->Compare Data_NMR->Compare Data_MS->Compare Evaluate Evaluate Agreement (Statistical Analysis) Compare->Evaluate Conclusion Conclusion on Method Comparability Evaluate->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Quantitative Data Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC, NMR, and MS for reaction monitoring.

ParameterHPLC-UV¹H NMRLC-MS (SRM)
Limit of Detection (LOD) ~ 1-10 ng/mL~ 10-100 µg/mL< 1 ng/mL
Limit of Quantitation (LOQ) ~ 5-50 ng/mL~ 50-500 µg/mL~ 1-10 ng/mL
Linearity (R²) > 0.999> 0.99> 0.995
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%

Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.

Application in Drug Development: Monitoring a Kinase Inhibitor Synthesis

A common reaction in the synthesis of kinase inhibitors involves the formation of a heterocyclic core. The monitoring of such a reaction is critical to control the formation of impurities and maximize the yield of the desired product.

cluster_reaction Kinase Inhibitor Synthesis Reactant_A Reactant A (Heterocyclic Amine) Intermediate Amide Intermediate Reactant_A->Intermediate Coupling Reactant_B Reactant B (Activated Carboxylic Acid) Reactant_B->Intermediate Product Final Product (Kinase Inhibitor Core) Intermediate->Product Cyclization Impurity Side Product (e.g., over-alkylation) Intermediate->Impurity Side Reaction

Caption: A simplified reaction pathway for the synthesis of a kinase inhibitor.

In this hypothetical pathway, HPLC could be used to monitor the disappearance of Reactants A and B and the appearance of the Product and Impurity over time. NMR could provide in-situ confirmation of the structure of the Amide Intermediate. LC-MS would be invaluable for detecting and identifying the low-level Impurity. Cross-validation of the quantitative data from these three techniques would provide a high degree of confidence in the understanding and control of this critical synthetic step.

References

A Comparative Analysis of the Biological Activity of Heterocycles: 2-(4-Nitrophenyl)malonaldehyde Derivatives Versus Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel heterocyclic compounds with potent biological activities is a continuous endeavor. The choice of precursor molecule is a critical determinant of the final compound's therapeutic potential. This guide provides a comparative analysis of the biological activity of heterocycles derived from 2-(4-Nitrophenyl)malonaldehyde and its analogs against those synthesized from other common precursors, supported by experimental data and detailed protocols.

This report focuses on a key class of pyrimidine derivatives synthesized from chalcone precursors bearing a 4-nitrophenyl moiety, which serve as a valuable proxy for understanding the potential of this compound-derived heterocycles. The data presented herein is primarily drawn from a detailed study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine analogues, which highlights the significant impact of the 4-nitrophenyl group on antimicrobial activity.

Comparative Biological Activity: A Focus on Antimicrobial Potency

The presence of a 4-nitrophenyl group on the pyrimidine ring has been shown to be a key contributor to the antimicrobial efficacy of the synthesized compounds. A comparative study of various substituted pyrimidines reveals that derivatives containing the 4-nitrophenyl moiety exhibit significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Antibacterial Activity

The antibacterial potential of these heterocycles was evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC) in µM/ml. The results indicate that several compounds display potent activity, in some cases exceeding that of the standard drug Cefadroxil.

Compound IDSubstituent on Phenyl RingS. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)P. aeruginosa (MTCC 3542)S. enterica (MTCC 1165)
2 2-Chloro (Thiol)0.0550.110.0270.0550.11
5 4-Chloro (Amine)0.0610.120.0300.0610.12
10 4-Chloro (Thiol)0.0550.110.0270.0550.11
11 2,4-Dichloro (Amine)0.0520.100.0260.0520.10
12 2,4-Dichloro (Thiol)0.0490.0980.0240.0490.098
Cefadroxil -0.130.270.0690.130.27

Data extracted from a study on pyrimidin-2-ol/thiol/amine analogues.[1]

Notably, compounds with electron-withdrawing groups, such as chloro substituents, on the second phenyl ring, in combination with the 4-nitrophenyl group, demonstrated enhanced antibacterial activity.[1] Compound 12 , a pyrimidine-2-thiol with both 2,4-dichloro and 4-nitrophenyl substituents, exhibited the most potent activity across all tested bacterial strains.[1]

Antifungal Activity

The antifungal properties of these compounds were also assessed, with several derivatives showing promising activity against Candida albicans and Aspergillus niger, comparable or superior to the standard antifungal agent Fluconazole.

Compound IDSubstituent on Phenyl RingC. albicans (MTCC 227)A. niger (MTCC 281)
2 2-Chloro (Thiol)0.0550.11
5 4-Chloro (Amine)0.0610.12
10 4-Chloro (Thiol)0.0550.11
11 2,4-Dichloro (Amine)0.0520.10
12 2,4-Dichloro (Thiol)0.0490.098
Fluconazole -0.0810.16

Data extracted from a study on pyrimidin-2-ol/thiol/amine analogues.[1]

Similar to the antibacterial results, the presence of electron-withdrawing groups on the phenyl ring correlated with increased antifungal potency. Compound 12 again demonstrated the strongest inhibitory effects.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine Analogues

The synthesis of the title compounds was achieved through a multi-step reaction. The initial step involves the Claisen-Schmidt condensation of 4-nitroacetophenone with various substituted benzaldehydes to yield chalcone derivatives (1-(4-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-one). These chalcones are then cyclized with urea, thiourea, or guanidine hydrochloride in the presence of a base to afford the corresponding pyrimidin-2-ol, pyrimidin-2-thiol, or pyrimidin-2-amine derivatives.[1]

A mixture of 4-nitroacetophenone (0.01 mol) and the respective substituted benzaldehyde (0.01 mol) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC). The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.

The synthesized chalcone (0.01 mol) is dissolved in ethanol, followed by the addition of urea, thiourea, or guanidine hydrochloride (0.015 mol) and a catalytic amount of a base (e.g., potassium hydroxide). The reaction mixture is refluxed for several hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final pyrimidine derivative.[1]

In Vitro Antimicrobial Activity Screening (Tube Dilution Method)

The antimicrobial activity of the synthesized pyrimidine derivatives was determined using the tube dilution method.[2]

  • Preparation of Test Solutions: Stock solutions of the test compounds and standard drugs (Cefadroxil for bacteria and Fluconazole for fungi) are prepared in a suitable solvent like DMSO.

  • Culture Preparation: Bacterial strains are grown in nutrient broth, and fungal strains are grown in Sabouraud dextrose broth.

  • Serial Dilution: A series of dilutions of the test compounds and standard drugs are prepared in the respective broth media in test tubes.

  • Inoculation: A standardized inoculum of the test microorganism is added to each tube.

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The mechanism of action of many antimicrobial agents involves the disruption of critical cellular pathways. While the specific pathways affected by these 4-nitrophenyl substituted pyrimidines were not elucidated in the primary source, a general understanding of pyrimidine function and antimicrobial action can be visualized.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Precursor 4-Nitroacetophenone + Substituted Benzaldehyde Chalcone Chalcone Derivative Precursor->Chalcone Claisen-Schmidt Pyrimidine 4,6-Disubstituted Pyrimidine Chalcone->Pyrimidine Reagents Urea / Thiourea / Guanidine Reagents->Pyrimidine TestComp Test Compounds Pyrimidine->TestComp Dilution Tube Dilution Assay TestComp->Dilution Microbes Bacterial & Fungal Strains Microbes->Dilution MIC Determine MIC Dilution->MIC Results MIC Values MIC->Results Comparison Compare with Standard Drugs Results->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

The general mechanism of action for many pyrimidine-based antimicrobials involves interference with nucleic acid synthesis, a fundamental process for microbial survival.

signaling_pathway Pyrimidine Pyrimidine Derivative Target Bacterial/Fungal Enzyme Pyrimidine->Target Binds to Pathway Nucleic Acid Synthesis Target->Pathway Essential for Inhibition Inhibition of Growth Target->Inhibition Pathway->Inhibition Leads to

Caption: Putative Antimicrobial Signaling Pathway.

Conclusion

References

A comparative study of 2-(4-Nitrophenyl)malonaldehyde as a precursor in different named reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-(4-Nitrophenyl)malonaldehyde in Named Reactions

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile precursor molecule in organic synthesis, valued for its dual aldehyde functionality and the electron-withdrawing nature of the nitrophenyl group. This guide provides a comparative analysis of its performance in several key named reactions, offering experimental data, detailed protocols, and workflow visualizations to assist in synthetic strategy and drug development.

Synthesis of the Precursor: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] While it is primarily known for introducing a single aldehyde group, it can also be adapted to synthesize malonaldehydes from compounds with activated methyl or methylene groups.[3] The synthesis of this compound can be achieved from 4-nitrophenylacetic acid derivatives, where the Vilsmeier reagent acts as the formylating agent.

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4] This reagent then reacts with the activated methylene group of a 4-nitrophenyl precursor, followed by hydrolysis, to yield the target 1,3-dialdehyde.

Experimental Workflow: Vilsmeier-Haack Synthesis

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Malonaldehyde Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Precursor 4-Nitrophenyl Acetic Acid Derivative Intermediate Iminium Intermediate Precursor->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound.

General Experimental Protocol: Synthesis of 2-Arylmalonaldehydes
  • To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF, 3 eq.) in a suitable solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise with stirring under an inert atmosphere.[3]

  • The mixture is stirred for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • A solution of the 4-nitrophenylacetic acid derivative (1 eq.) in DMF is added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours, with progress monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled and carefully poured into crushed ice.

  • The solution is neutralized and then made alkaline (pH 8-9) with an aqueous NaOH or K₂CO₃ solution.[3]

  • The resulting precipitate (the product) is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] Due to its two electron-withdrawing aldehyde groups, this compound is a highly reactive methylene compound, making it an excellent substrate for this reaction. It can react with various aldehydes and ketones to form substituted benzylidene derivatives.

The strong electron-withdrawing nitro group on the phenyl ring enhances the acidity of the central C-H proton, facilitating deprotonation even with mild bases and often leading to high yields and fast reaction rates.

Reaction Pathway: Knoevenagel Condensation

G A 2-(4-Nitrophenyl) malonaldehyde Intermediate Aldol Adduct A->Intermediate B Aldehyde/Ketone (R-CHO) B->Intermediate Cat Base Catalyst (e.g., Piperidine) Cat->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: General mechanism for the Knoevenagel condensation.

Performance Comparison in Knoevenagel Condensation

Experimental data shows that aromatic aldehydes bearing electron-withdrawing groups (like a nitro group) react efficiently with active methylene compounds such as malononitrile or ethyl cyanoacetate, which serve as analogs for the reactivity of this compound.

Aldehyde SubstrateActive MethyleneCatalyst/ConditionsYield (%)Reference
4-NitrobenzaldehydeMalononitrileHenna extract, RT88[6]
4-NitrobenzaldehydeMalononitrileAmmonium acetate, SonicationHigh[7]
4-NitrobenzaldehydeEthyl CyanoacetateMgO/ZrO₂, 60°C, Solvent-free88[8]
4-ChlorobenzaldehydeMalononitrileHenna extract, RT85[6]
BenzaldehydeMalononitrileHenna extract, RT88[6]
4-MethoxybenzaldehydeMalononitrileHenna extract, RT85[6]

Note: The table uses data from reactions of 4-nitrobenzaldehyde with active methylene compounds as a proxy to demonstrate the high reactivity conferred by the nitro group, which is analogous to the reactivity of this compound.

Experimental Protocol: Knoevenagel Condensation
  • In a round-bottom flask, dissolve this compound (1 eq.) and the desired aldehyde or ketone (1 eq.) in ethanol.

  • Add a catalytic amount of a mild base, such as piperidine or ammonium acetate (0.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum. Recrystallize if necessary to achieve high purity.

Gewald Aminothiophene Synthesis: A Gateway to Heterocycles

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes.[9] The reaction typically involves a ketone or aldehyde, an α-cyanoester (or malononitrile), and elemental sulfur in the presence of a base.[10] The first step of the Gewald mechanism is a Knoevenagel condensation.[10] this compound can serve as the carbonyl component, reacting with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and sulfur to produce complex thiophene derivatives.

The use of this compound as the precursor leads to the formation of thiophenes bearing a formyl group and a 4-nitrophenyl substituent, which are valuable handles for further synthetic transformations in drug discovery.

Logical Relationship: Gewald Reaction Pathway

G cluster_reactants Reactants cluster_steps Reaction Steps A 2-(4-Nitrophenyl) malonaldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Active Methylene Nitrile (Z-CH₂-CN) B->Knoevenagel C Sulfur (S₈) SulfurAdd Sulfur Addition C->SulfurAdd D Base (e.g., Morpholine) D->Knoevenagel Knoevenagel->SulfurAdd Cyclization Ring Closure & Aromatization SulfurAdd->Cyclization Product Substituted 2-Aminothiophene Cyclization->Product

Caption: Logical flow of the Gewald aminothiophene synthesis.

Performance Comparison in Gewald-Type Reactions

The yield of the Gewald reaction is highly dependent on the substrates and conditions. The use of water as a solvent or greener catalysts has been shown to produce excellent yields.[11]

Carbonyl ComponentNitrile ComponentConditionsYield (%)Reference
CyclohexanoneMalononitrileTriethylamine/Water, RT98[11]
AcetophenoneMalononitrileTriethylamine/Water, RT92[11]
CyclopentanoneEthyl CyanoacetateTriethylamine/Water, RT95[11]
Various KetonesMalononitrileNano-ZnO, 100 °C37-86[11]

Note: This data illustrates typical yields for the Gewald reaction with various carbonyl precursors. The high reactivity of this compound suggests it would be a highly effective substrate, leading to complex thiophenes in good to excellent yields.

Experimental Protocol: Gewald Synthesis
  • In a flask, suspend this compound (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq.).

  • Heat the mixture to reflux (approx. 50-70 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry. Purify by column chromatography or recrystallization as needed.

Pyrazole Synthesis: Building Five-Membered Rings

1,3-Dicarbonyl compounds, such as malonaldehydes, are classical precursors for the synthesis of pyrazoles through condensation with hydrazine and its derivatives.[12][13] The reaction of this compound with hydrazine hydrate will readily form 4-(4-Nitrophenyl)pyrazole. The two aldehyde groups provide the necessary electrophilic sites for the nucleophilic attack by the two nitrogen atoms of hydrazine, followed by cyclization and dehydration.

The nitrophenyl substituent provides a site for further functionalization, for example, through reduction of the nitro group to an amine, which is a common strategy in the synthesis of pharmacologically active compounds.

Reaction Pathway: Pyrazole Synthesis

G A 2-(4-Nitrophenyl) malonaldehyde Intermediate Hydrazone Intermediate A->Intermediate B Hydrazine Hydrate (NH₂-NH₂·H₂O) B->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 4-(4-Nitrophenyl)pyrazole Intermediate->Product Cyclization & Dehydration Water 2 H₂O

Caption: Synthesis of 4-(4-Nitrophenyl)pyrazole.

Alternative Precursors for Pyrazole Synthesis

While malonaldehydes are direct precursors, pyrazoles can be synthesized from a variety of starting materials. The choice of precursor impacts the substitution pattern of the final product.

Precursor TypeCo-reactantResulting PyrazoleComplexityReference
2-Arylmalonaldehyde Hydrazine 4-Arylpyrazole High -
1,3-DiketoneHydrazine3,5-Disubstituted PyrazoleHigh[14]
α,β-Unsaturated KetoneHydrazinePyrazoline (then oxidized)Medium[12]
Terminal AlkyneHydrazine, CO, Aryl IodideTetrasubstituted PyrazoleLow[15]

Using this compound provides a direct and efficient route to 4-substituted pyrazoles, which can be more challenging to access via other methods.

Experimental Protocol: Pyrazole Synthesis
  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 eq.) dropwise to the solution at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or heat to reflux if the reaction is slow.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture. The product may precipitate or can be obtained by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

References

Evaluating the efficiency of 2-(4-Nitrophenyl)malonaldehyde against other building blocks in combinatorial chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of combinatorial chemistry, the choice of building blocks is paramount to the successful generation of diverse and effective compound libraries. This guide provides a comparative analysis of 2-(4-Nitrophenyl)malonaldehyde against other common building blocks in the synthesis of heterocyclic scaffolds, which are of significant interest in drug discovery. By examining experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative efficiency of these key reagents.

Introduction to Building Blocks in Combinatorial Synthesis

Combinatorial chemistry facilitates the rapid synthesis of large numbers of different but structurally related molecules. The efficiency and diversity of a combinatorial library are heavily reliant on the reactivity and versatility of its constituent building blocks. β-Dicarbonyl compounds, such as malonaldehydes and their derivatives, are particularly valuable synthons for the construction of a wide array of heterocyclic systems, including pyrimidines, pyrazoles, and pyridines. The reactivity of these building blocks can be significantly influenced by the presence of various substituents. This guide focuses on this compound, a molecule featuring an electron-withdrawing nitro group, and compares its performance with other commonly used β-dicarbonyl building blocks like acetylacetone and ethyl acetoacetate, as well as the reactive methylene compound, malononitrile.

Comparative Analysis of Building Block Efficiency

The efficiency of a building block in combinatorial synthesis is typically assessed by factors such as reaction yield, reaction time, and the purity of the resulting products. The following sections present a comparative overview based on available experimental data for the synthesis of key heterocyclic scaffolds.

Pyrimidine Synthesis

The Biginelli reaction and related multicomponent reactions are cornerstones of pyrimidine synthesis. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.

Table 1: Comparison of Building Blocks in Pyrimidine Synthesis

Building BlockReaction ConditionsReaction TimeYield (%)Reference
This compoundNot explicitly reported in a direct comparative study---
AcetylacetoneBenzaldehyde, Urea, TBAB, MicrowaveNot specifiedHigh[1]
Ethyl AcetoacetateBenzaldehyde, Urea, CuCl₂·2H₂O, HCl (catalyst), Solvent-free, GrindingFew minutesHigh[2]
Ethyl AcetoacetateAromatic aldehydes, Urea/Thiourea, Ionic Liquid Catalyst, 100°C30 minutes-[3]

Note: Direct comparative data for this compound in a standardized pyrimidine synthesis for library generation was not available in the reviewed literature. The data for other building blocks is provided for context.

Pyrazole Synthesis

Pyrazoles are commonly synthesized through the condensation of a β-dicarbonyl compound with a hydrazine derivative. The choice of both reactants can influence the regioselectivity and efficiency of the reaction.

Table 2: Comparison of Building Blocks in Pyrazole Synthesis

Building BlockReaction ConditionsReaction TimeYield (%)Reference
This compoundHydrazine hydrate, Acetic Acid, RefluxNot specified-[4]
Ethyl AcetoacetateHydrazine hydrate, Aldehyde, Malononitrile, Piperidine, Water, RT20 minutes85-93[5]
Ethyl AcetoacetateHydrazine hydrate, Aldehyde, Malononitrile, nano-eggshell/Ti(IV), Solvent-free, RTShortHigh[6]

Note: While a synthesis route for pyrazoles from a derivative of this compound is mentioned, specific yield and comparative data are limited. The provided data for ethyl acetoacetate highlights typical conditions and outcomes in multicomponent pyrazole synthesis.

Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that utilizes a β-dicarbonyl compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.

Table 3: Comparison of Building Blocks in Pyridine Synthesis

Building BlockReaction ConditionsReaction TimeYield (%)Reference
This compoundNot explicitly reported in a direct comparative study---
MalononitrileAldehyde, N-Alkyl-2-cyanoacetamide, K₂CO₃, EtOH, MicrowaveShortHigh[7]
YlidenemalononitrilesVariesVaries84-99[8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of synthetic methods. Below are representative protocols for the synthesis of heterocyclic compounds using common building blocks.

General Protocol for Microwave-Assisted Pyrimidine Synthesis from Chalcones

This protocol is adapted from a method for synthesizing pyrimidine derivatives from chalcones, which are α,β-unsaturated ketones, and urea.[9]

  • Reaction Setup: In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).

  • Base Addition: Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.

  • Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidine derivative.

General Protocol for Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol is based on a highly efficient, room temperature synthesis.[6]

  • Reactant Mixture: In a reaction vessel, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (2 mmol).

  • Catalyst Addition: Add the nano-eggshell/Ti(IV) catalyst (0.06 g).

  • Reaction: Stir the mixture at room temperature under solvent-free conditions.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by standard methods.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in combinatorial chemistry and the synthesis of heterocyclic compounds.

G cluster_0 Combinatorial Library Synthesis Workflow bb Building Blocks (e.g., this compound, Aldehydes, Amines) rs Reaction Scaffolds (e.g., Pyrimidine, Pyrazole) bb->rs Multicomponent Reactions ps Parallel Synthesis (Multi-well plates) rs->ps pur Purification ps->pur char Characterization (LC-MS, NMR) pur->char lib Compound Library char->lib

Caption: A logical workflow for combinatorial library synthesis.

G cluster_1 Biginelli Pyrimidine Synthesis aldehyde Aldehyde intermediate Acyclcic Intermediate aldehyde->intermediate dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->intermediate urea Urea / Thiourea urea->intermediate pyrimidine Dihydropyrimidine intermediate->pyrimidine Cyclocondensation

Caption: A simplified reaction pathway for the Biginelli synthesis.

G cluster_2 Pyrazole Synthesis from β-Dicarbonyls dicarbonyl β-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization pyrazole Pyrazole cyclization->pyrazole

Caption: A general pathway for pyrazole synthesis.

Discussion and Conclusion

The available literature provides a wealth of information on the synthesis of heterocyclic compounds using various building blocks and methodologies. Multicomponent reactions, often enhanced by microwave irradiation or the use of efficient catalysts, offer rapid and high-yielding routes to diverse molecular scaffolds.[5][6][7][10]

In contrast, building blocks such as acetylacetone, ethyl acetoacetate, and malononitrile are well-established in combinatorial synthesis, with numerous publications detailing their successful application in generating large and diverse libraries of pyrimidines, pyrazoles, and pyridines.[1][5][7][11] The protocols and data presented for these compounds demonstrate their robustness and high efficiency, particularly in multicomponent reaction setups.

For researchers and drug development professionals, the choice of building block will depend on the specific synthetic goals, desired structural diversity, and available resources. While this compound holds promise as a building block for introducing a nitrophenyl moiety, further experimental evaluation is required to quantitatively assess its efficiency in comparison to more established alternatives. The development of standardized, parallel synthesis protocols would be invaluable for generating the necessary comparative data to guide the rational selection of building blocks in future combinatorial library design.

References

Safety Operating Guide

Safe Disposal of 2-(4-Nitrophenyl)malonaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-(4-Nitrophenyl)malonaldehyde are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safe handling, waste segregation, and approved disposal methods.

This compound is a hazardous chemical requiring careful handling throughout its lifecycle, including disposal. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This document outlines the necessary steps for the safe management of waste containing this compound.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard ClassificationGHS CategoryHazard StatementCitations
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2 / 2ACauses serious eye irritation.[2][3]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.[1]
Hazardous to the Aquatic Environment (Short-term)Category 3Harmful to aquatic life.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If dust is generated, a dust respirator is necessary.[2][3]

Step-by-Step Disposal Procedures

Waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Waste Collection and Segregation
  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]

    • The container must be chemically compatible with the waste.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, compatible, and sealable hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.

  • Contaminated Labware:

    • Non-disposable contaminated labware (e.g., glassware) should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected as hazardous liquid waste.[5]

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[6]

  • Storage:

    • Keep waste containers tightly sealed except when adding waste.[6]

    • Store containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[6]

    • Ensure secondary containment is used to prevent spills.

    • Segregate from incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols for Waste Pre-treatment

For laboratories equipped to perform chemical transformations of hazardous waste, pre-treatment can reduce the hazards associated with this compound. The following protocol outlines a method to reduce the nitrophenyl group, a key contributor to its toxicity. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Reduction of the Nitrophenyl Group

Objective: To reduce the toxic nitrophenyl group to a less hazardous aminophenyl group using a chemical reducing agent.[7]

Materials:

  • This compound waste

  • Ethanol or Methanol

  • Sodium Borohydride (NaBH₄)

  • Dilute Acetic Acid or Ammonium Chloride solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • In a well-ventilated chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent such as ethanol or methanol.

  • Cool the solution in an ice bath to control the reaction temperature.

  • While stirring the solution, slowly and in small portions, add the reducing agent, sodium borohydride. Be cautious as the reaction may be exothermic.

  • Continue stirring the reaction mixture at a low temperature until the reaction is complete. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of dilute acetic acid or an ammonium chloride solution until gas evolution ceases.

  • The resulting solution containing the less hazardous aminophenyl derivative should be collected as hazardous waste and disposed of according to the procedures outlined above.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid labware Contaminated Labware (non-disposable) waste_type->labware Labware collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->store disposal Arrange for Pickup by EHS or Licensed Waste Contractor store->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Nitrophenyl)malonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Nitrophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. The following information is based on the known hazards of related aldehyde and nitro compounds, as well as general best practices for handling chemical reagents.

Hazard Assessment and Primary Safety Precautions

Key Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.

  • Potential for toxicity if inhaled or ingested.

  • As a powder, it can become airborne, leading to inhalation and contamination of surfaces.

  • May be a reactive and potentially explosive compound.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound at all stages.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a chemical fume hood) Chemical splash gogglesDouble-gloving with nitrile gloves is recommendedFully buttoned laboratory coatN95 respirator or higher
Solution Preparation and Handling Chemical splash goggles or a full face shield[3]Nitrile glovesChemical-resistant apron over a laboratory coat[3]Work should be conducted in a certified chemical fume hood to avoid breathing vapors.[3][4]
Spill Cleanup Chemical splash goggles and a full face shield[3]Heavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area, preferably a fume hood.[4]

Note: Latex gloves are not recommended for protection against exposure to aldehydes as some can readily pass through them.[3] Always inspect gloves for tears or holes before use. Contaminated clothing should not be taken home and should be decontaminated or disposed of as hazardous waste.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

  • Protect from light.[5]

  • Update the chemical inventory with the receipt date, quantity, and storage location.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Use an anti-static gun to minimize the dispersal of the powder.

  • Carefully open the container.

  • Use a clean spatula to transfer the desired amount of powder to a pre-tared, sealed container.

  • Close both containers securely immediately after the transfer.

  • Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

3. Solution Preparation:

  • All solution preparation must be conducted in a certified chemical fume hood.

  • Ensure all necessary PPE is worn, including chemical splash goggles, nitrile gloves, and a lab coat.[1]

  • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.

  • Carefully add the weighed this compound to the solvent.

  • Rinse the weighing container with a small amount of the solvent and add it to the volumetric flask to ensure a complete transfer.[1]

  • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used if necessary.[1]

  • Once dissolved, add the solvent to the final volume mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5]

1. Solid Waste:

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • The container must be kept closed when not in use.[7]

2. Liquid Waste:

  • Do not pour any solutions containing this compound down the drain.[5]

  • Collect all liquid waste in a clearly labeled, sealed, and appropriate container.[4][7] Organic and aqueous waste streams should generally be collected separately.

  • The pH of the waste should be indicated on the label if applicable.

3. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with the chemical. This can be done by rinsing with a suitable solvent, and the rinsate should be collected as hazardous waste.

4. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[4] Follow their specific procedures for labeling and storage of waste containers.

Emergency Procedures

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[4]

  • For large spills, evacuate the area and follow your institution's emergency procedures.[4]

  • Never enter an area where a spill has occurred without the proper personal protective equipment (PPE) and training.[3]

First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In case of skin contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If swallowed: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store Safely Receive->Store Prep_PPE Don Appropriate PPE Store->Prep_PPE Weigh Weigh Compound Prep_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Spill Spill Occurs Weigh->Spill Decontaminate Decontaminate Equipment Prepare->Decontaminate Prepare->Spill Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose as Hazardous Waste Segregate->Dispose Doff_PPE Doff & Dispose PPE Dispose->Doff_PPE Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid Spill->FirstAid Notify Notify EHS Evacuate->Notify

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.